1-Stearoyl-rac-glycerol-13C3,d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H42O4 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxy(1,2,3-13C3)propyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
InChI Key |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
Isomeric SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Stearoyl-rac-glycerol-13C3,d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Stearoyl-rac-glycerol-13C3,d5, a stable isotope-labeled monoacylglycerol. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly in the field of lipidomics. This document details its chemical and physical properties, its application in stable isotope dilution assays, and provides a generalized experimental protocol for its use in quantifying 1-stearoylglycerol in biological matrices. Furthermore, this guide outlines the metabolic context of monoacylglycerols and their role in cellular signaling.
Introduction
This compound is a synthetically derived, isotopically labeled version of the naturally occurring monoacylglycerol, 1-stearoylglycerol. The incorporation of three Carbon-13 (¹³C) atoms and five Deuterium (d5) atoms induces a known mass shift, allowing for its clear differentiation from the endogenous analyte in mass spectrometry. This property makes it an ideal internal standard for quantitative studies, enabling precise and accurate measurement of 1-stearoylglycerol levels in various biological samples. Such measurements are crucial for understanding the role of monoacylglycerols in health and disease, as they are implicated in various physiological and pathological processes, including metabolic disorders and cancer.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1330171-24-8 | [1] |
| Molecular Formula | C₁₈¹³C₃H₃₇D₅O₄ | [1] |
| Molecular Weight | 366.56 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in chloroform (B151607) | [3] |
| Storage Conditions | -20°C |
Applications in Research
The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the quantification of 1-stearoylglycerol. This technique is widely employed in:
-
Lipidomics: To accurately profile and quantify monoacylglycerols in complex biological samples like plasma, serum, and tissues.[4]
-
Biomarker Discovery: Altered levels of 1-stearoylglycerol have been associated with certain diseases, including a statistically significant inverse association with the risk of prostate cancer.[3] The use of a reliable internal standard is critical for validating such potential biomarkers.
-
Drug Development: To assess the effect of therapeutic interventions on lipid metabolism.
-
Metabolic Research: To trace the metabolic fate of glycerol (B35011) and fatty acids in various pathways.
Experimental Protocols
The following section outlines a generalized experimental workflow for the quantification of 1-stearoylglycerol in human plasma using this compound as an internal standard. This protocol is a composite of established lipidomics methodologies.[4]
Sample Preparation and Lipid Extraction
A robust and reproducible lipid extraction method is paramount for accurate quantification. The Bligh and Dyer method is a commonly used technique.[4]
Materials:
-
Human plasma
-
This compound internal standard solution (concentration to be optimized, typically in the low µg/mL range)
-
Chloroform
-
Methanol
-
Distilled water
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound internal standard solution. The exact amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous levels of 1-stearoylglycerol.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of distilled water and vortex.
-
Centrifuge at 1000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of a 1:1 v/v mixture of isopropanol (B130326) and acetonitrile).
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the targeted quantification of lipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (Typical):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-60°C.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.
MS/MS Parameters (Hypothetical MRM Transitions):
Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor and product ions for 1-stearoylglycerol and its labeled internal standard need to be determined empirically on the specific mass spectrometer being used. The following are hypothetical transitions based on the structures:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1-Stearoylglycerol | [M+NH₄]⁺ or [M+H]⁺ | Fragment corresponding to the loss of water or the glycerol headgroup. | Positive |
| This compound | [M+NH₄]⁺ or [M+H]⁺ (mass will be shifted by +8 Da) | Fragment corresponding to the loss of water or the labeled glycerol headgroup. | Positive |
Note: It is critical to optimize the collision energy for each transition to achieve the highest sensitivity.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard (this compound) and varying concentrations of the unlabeled analyte (1-stearoylglycerol).
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the linear regression equation of this curve to determine the concentration of 1-stearoylglycerol in the unknown samples.
Metabolic Pathways and Signaling
Monoacylglycerols like 1-stearoylglycerol are key intermediates in lipid metabolism. They are primarily formed through the hydrolysis of triglycerides and diacylglycerols by lipases.[5]
Monoacylglycerol Metabolism
The central enzyme in the breakdown of monoacylglycerols is monoacylglycerol lipase (B570770) (MGL).[6]
Caption: Simplified pathway of triglyceride hydrolysis leading to the formation and breakdown of 1-stearoylglycerol.
Role in Signaling
Monoacylglycerols are not just metabolic intermediates; they also have important signaling functions. For instance, another monoacylglycerol, 2-arachidonoylglycerol (B1664049) (2-AG), is a key endocannabinoid that activates cannabinoid receptors.[7] The hydrolysis of 2-AG by MGL terminates its signaling and produces arachidonic acid, a precursor for prostaglandins, which are inflammatory mediators.[5] While 1-stearoylglycerol is not a cannabinoid receptor agonist, its metabolism influences the availability of fatty acids and glycerol, which can have downstream effects on various signaling pathways.
References
- 1. 1-Stearoyl-sn-glycerol | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 1 Stearoylglycerol [mzcloud.org]
- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Stearoyl-rac-glycerol = 99 123-94-4 [sigmaaldrich.com]
- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 7. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
An In-depth Technical Guide to 1-Stearoyl-rac-glycerol-13C3,d5: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the isotopically labeled monoacylglycerol, 1-Stearoyl-rac-glycerol-13C3,d5. This document is intended for researchers and professionals in the fields of lipidomics, metabolomics, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and tracer studies.
Chemical Structure and Properties
This compound is a synthetically produced monoacylglycerol that is isotopically labeled with three Carbon-13 (¹³C) atoms and five Deuterium (B1214612) (d5) atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-stearoyl-rac-glycerol and other related monoacylglycerols in complex biological samples. The heavy isotopes increase the molecular weight of the molecule without significantly altering its chemical properties, allowing for its clear differentiation from the endogenous, unlabeled counterpart.[1]
The chemical structure of this compound is characterized by a stearic acid molecule esterified to a glycerol (B35011) backbone. The "rac" in the name indicates a racemic mixture of the sn-1 and sn-3 stereoisomers. The ¹³C atoms are incorporated into the glycerol backbone, and the deuterium atoms are located on the glycerol moiety.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 1330171-24-8 | [2] |
| Molecular Formula | C₁₈¹³C₃H₃₇D₅O₄ | [2] |
| Molecular Weight | 366.56 g/mol | [2] |
| Appearance | Solid | [No specific source, inferred] |
| Storage Conditions | -20°C | [No specific source, inferred] |
Applications in Research
This compound is primarily utilized as an internal standard in quantitative lipidomics studies employing mass spectrometry (MS). Its application is crucial for the accurate measurement of monoacylglycerols in various biological matrices, such as plasma, serum, tissues, and cells.
Monoacylglycerols, including 1-stearoyl-rac-glycerol, are important signaling molecules involved in a variety of physiological and pathological processes. Altered levels of 1-stearoyl-rac-glycerol have been associated with cancer and inflammatory diseases.[3] Therefore, the precise quantification of this lipid is essential for biomarker discovery and understanding disease mechanisms. One of its applications includes being part of a panel of serum metabolic biomarkers for the detection and diagnosis of cancer, particularly ovarian cancer.[2]
Experimental Protocols
The following section outlines a representative experimental protocol for the quantitative analysis of 1-stearoyl-rac-glycerol in human plasma using this compound as an internal standard, followed by lipid extraction and LC-MS/MS analysis. This protocol is a composite based on established lipidomics methodologies.
Lipid Extraction from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma.
Materials:
-
Human plasma
-
This compound internal standard solution (in methanol)
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
Procedure:
-
Thaw human plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution to the plasma sample. The final concentration of the internal standard should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.
-
Add 500 µL of cold methanol to the sample, vortex for 10 seconds to mix.
-
Add 1.5 mL of MTBE, vortex for 1 minute.
-
Incubate the mixture for 30 minutes at room temperature on a shaker.
-
Add 375 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 9:1, v/v).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Analyte (1-Stearoyl-rac-glycerol): Precursor ion (Q1) m/z [M+NH₄]⁺ → Product ion (Q3) m/z [M+H-H₂O]⁺
-
Internal Standard (this compound): Precursor ion (Q1) m/z [M+NH₄]⁺ → Product ion (Q3) m/z [M+H-H₂O]⁺
-
Note: The exact m/z values will need to be determined based on the specific adducts formed and the isotopic labeling pattern.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compound.
Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the endogenous 1-stearoyl-rac-glycerol to the peak area of the this compound internal standard. A calibration curve should be prepared using known concentrations of the unlabeled standard spiked with a constant amount of the internal standard to determine the absolute concentration of the analyte in the samples.
Signaling and Metabolic Pathways
1-stearoyl-rac-glycerol is a monoacylglycerol that plays a role in the broader context of glycerolipid metabolism. Monoacylglycerols can be formed from the breakdown of triglycerides and diacylglycerols and can be further metabolized to glycerol and free fatty acids. They also serve as precursors for the synthesis of other lipids and can act as signaling molecules.
The following diagrams illustrate the general workflow for lipidomics analysis and the metabolic context of 1-stearoyl-rac-glycerol.
References
An In-depth Technical Guide to the Function of Labeled Monoglycerides in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role isotopically labeled monoglycerides (B3428702) play in modern metabolic research. By acting as precise tracers, these molecules offer unparalleled insights into the complex dynamics of lipid absorption, transport, and utilization. This document details their application in elucidating metabolic pathways, quantifies their metabolic fate, and outlines the experimental protocols necessary for their use, making it an essential resource for professionals in metabolic research and therapeutic development.
Core Function: Tracing the Monoglyceride Pathway of Fat Absorption
The primary route for dietary fat absorption is the monoglyceride pathway.[1][2] Labeled monoglycerides are instrumental in studying this process. Following the digestion of dietary triglycerides into free fatty acids and 2-monoglycerides (2-MGs), these components are absorbed by enterocytes in the small intestine. Inside the cell, 2-MG is re-esterified back into triglycerides, packaged into chylomicrons, and secreted into the lymph.
Using doubly labeled monoglycerides (e.g., with tritium (B154650) on the glycerol (B35011) backbone and Carbon-14 on the fatty acid) allows researchers to track the fate of the entire molecule.[1][2] Studies have shown that during the initial phase of fat absorption, the ratio of the two isotopes in lymph glycerides remains largely unchanged from the meal, indicating that the monoglyceride is absorbed and re-esterified intact.[1][2] This confirms that the 2-monoglyceride pathway is the major route for fat absorption in humans.[1][2]
Elucidating Key Metabolic Crossroads
Labeled monoglycerides are crucial for investigating the enzymes that regulate their metabolism, such as Monoacylglycerol Acyltransferase (MGAT) and Monoacylglycerol Lipase (MAGL).
Monoacylglycerol Acyltransferase (MGAT)
MGAT enzymes catalyze the synthesis of diacylglycerol (DAG) from monoglycerides and free fatty acids, a key step in triglyceride resynthesis.[3] Labeled monoglycerides, such as 1-oleoyl-glycerol-d5, serve as substrates to trace MGAT-driven incorporation into triglycerides in cellular assays.[3] This allows for the screening and validation of MGAT inhibitors, which are of therapeutic interest for metabolic disorders.[3]
Monoacylglycerol Lipase (MAGL)
MAGL is the primary enzyme responsible for hydrolyzing monoglycerides into free fatty acids and glycerol.[4][5] It plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a monoglyceride that acts as a ligand for cannabinoid receptors.[4][6][7] Labeled 2-AG is used to study MAGL activity and the effects of its inhibition. Blocking MAGL with inhibitors like JZL184 leads to a significant elevation in brain 2-AG levels, demonstrating MAGL's central role in endocannabinoid metabolism.[4] This has implications for developing therapies for neurological and inflammatory diseases.[6][8]
Quantitative Data from Tracer Studies
Isotopic labeling enables the direct measurement and quantification of metabolic fluxes.[9] Studies using radiolabeled monoglycerides have provided key quantitative data on the efficiency of fat absorption.
| Tracer Administered | Isotope | Recovery in Lymph Lipids | Study Population | Reference |
| Doubly Labeled Monoglyceride | Glycerol (Tritium) | 35% - 53% | 5 male subjects | [1][2] |
| Doubly Labeled Monoglyceride | Fatty Acid (¹⁴C) | 35% - 57% | 5 male subjects | [1][2] |
| Free Glycerol | Tritium | 4.1% | 5 male subjects | [1][2] |
| ¹³C-labeled MCT | ¹³C | 42% (as CO₂) | 3 healthy males | [10] |
| ¹³C-labeled MCT (with carbs/protein) | ¹³C | 62% (as CO₂) | 3 healthy males | [10] |
Table 1: Summary of quantitative outcomes from metabolic studies using labeled glycerides. The low recovery of free glycerol highlights that it is not efficiently re-incorporated into triglycerides in the enterocyte and is instead diverted to the portal vein.[1][2] In contrast, the high and correlated recovery of both labels from the monoglyceride demonstrates its intact absorption.
Experimental Protocols
The use of stable isotope-labeled monoglycerides combined with mass spectrometry is a powerful and safe technique for human and animal studies.[9][11] Below is a generalized protocol for an in vivo metabolic tracing study.
General Protocol: In Vivo Lipid Metabolism Study
-
Tracer Selection and Preparation :
-
Select a stable isotope-labeled monoglyceride (e.g., 1-oleoyl-glycerol-d5) or a labeled triglyceride that will be digested into a labeled monoglyceride (e.g., U¹³C-Triglyceride oil).[3] The choice of isotope (e.g., ¹³C, ²H) depends on the analytical method and the specific pathway being investigated.[9]
-
The tracer is often mixed with a carrier vehicle, such as corn oil or a liquid meal supplement, for oral administration.[3]
-
-
Subject Preparation and Tracer Administration :
-
Subjects (e.g., C57BL/6 mice or human volunteers) are typically fasted overnight to establish a baseline metabolic state.[12]
-
For studies involving pharmacological intervention, a vehicle control or a drug (e.g., an MGAT2 inhibitor) is administered prior to the tracer.[3]
-
The labeled tracer is administered, commonly via oral gavage in animal models or as part of a meal for human subjects.[2] Bolus injection or continuous infusion are alternative methods for specific kinetic studies.[10][13]
-
-
Sample Collection :
-
Sample Processing and Analysis :
-
Lipids are extracted from plasma using organic solvents (e.g., methanol/pentanol).
-
Heavy internal standards are added to the samples for absolute quantification.
-
The isotopic enrichment and concentration of labeled lipids (triglycerides, cholesteryl esters, etc.) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][9][14]
-
-
Data Analysis :
-
The appearance of the labeled monoglyceride and its metabolites in the plasma over time is plotted to determine absorption and metabolism kinetics.
-
Metabolic flux rates are calculated using compartmental modeling or non-compartmental analysis, accounting for factors like tracer recycling.[13]
-
Applications in Drug Development
The use of labeled monoglycerides and their precursors is integral to drug discovery and development.[15][16][17]
-
Target Engagement and Efficacy : As demonstrated with MGAT2 inhibitors, labeled substrates can confirm that a drug is engaging its target in vivo by measuring the inhibition of labeled triglyceride resynthesis.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Tracing the metabolic fate of lipids provides crucial pharmacodynamic data on how a drug affects metabolic pathways.[14] This is essential for establishing dose-response relationships.
-
Understanding Disease Mechanisms : By revealing dysfunctions in lipid metabolism, these studies help identify and validate new therapeutic targets for conditions like hypertriglyceridemia, type 2 diabetes, and atherosclerosis.
Stable isotope labeling is a safe and highly sensitive technique, making it suitable for clinical trials, including in vulnerable populations.[11][15] The precise data gathered is often GLP-compliant and suitable for regulatory submissions, accelerating the therapeutic development pipeline.[15]
References
- 1. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the role of monoacylglycerol lipases (MAGL) under abiotic stress and lipid metabolism in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of stable isotopically labeled tracers to measure very low density lipoprotein-triglyceride turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metsol.com [metsol.com]
- 16. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]
- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 1-Stearoyl-rac-glycerol-13C3,d5 in Advancing Lipidomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to understanding their complex roles in health and disease. The inherent complexity of the lipidome, coupled with challenges in sample preparation and analysis, necessitates the use of robust internal standards. 1-Stearoyl-rac-glycerol-13C3,d5, a stable isotope-labeled analog of a key monoglyceride, has emerged as an indispensable tool for researchers, enabling reliable quantification and deeper insights into lipid metabolism and signaling. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and data presentation.
The Imperative of Stable Isotope-Labeled Standards in Lipidomics
Mass spectrometry (MS)-based lipidomics is a powerful technique for the large-scale analysis of lipids. However, it is susceptible to various sources of analytical variability, including matrix effects, extraction inefficiencies, and instrument drift. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis, as it employs internal standards that are chemically identical to the analyte of interest but differ in mass due to isotopic enrichment.
This compound serves as an ideal internal standard for the quantification of 1-stearoyl-rac-glycerol and other related monoglycerides. By introducing a known amount of this labeled standard into a biological sample at the earliest stage of sample preparation, it co-elutes with the endogenous analyte and experiences the same analytical variations. The ratio of the signal from the endogenous lipid to the labeled standard allows for highly accurate and precise quantification, effectively normalizing for any experimental inconsistencies.[1][2]
Core Applications in Lipidomic Analysis
The primary application of this compound is as an internal standard in targeted lipidomics workflows, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These workflows are designed to quantify a predefined set of lipid molecules with high sensitivity and specificity.
Biomarker Discovery and Validation: Recent metabolomic studies have identified 1-stearoylglycerol as a potential biomarker in various diseases. For instance, circulating levels of 1-stearoylglycerol have been found to be inversely associated with the risk of prostate cancer. The use of this compound is critical for the validation of such findings in larger patient cohorts, ensuring the accuracy and reproducibility of the quantitative data. Furthermore, it has been implicated as a potential biomarker for certain types of cancer, including ovarian cancer.[3]
Studying Lipid Metabolism and Signaling: Monoglycerides are not merely intermediates in the breakdown and synthesis of triglycerides; they are also active signaling molecules. By enabling the accurate measurement of monoglyceride levels, this compound facilitates the investigation of pathways regulated by these lipids.
Quantitative Performance in a Targeted LC-MS/MS Assay
The following table summarizes representative quantitative performance data for a validated LC-MS/MS method for the analysis of monoglycerides, using a stable isotope-labeled internal standard like this compound. These values are illustrative of a well-characterized assay and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Performance | Description |
| Linearity (R²) | >0.998 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[4] |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | The coefficient of variation for repeated measurements of a quality control sample within the same day. |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for repeated measurements of a quality control sample on different days. |
| Accuracy (% Recovery) | 90 - 110% | The percentage of the true concentration of the analyte that is measured by the assay. |
Experimental Protocols
A detailed methodology for a targeted lipidomics experiment to quantify 1-stearoylglycerol in human plasma is provided below.
1. Sample Preparation and Lipid Extraction:
-
Materials: Human plasma, this compound internal standard solution (1 µg/mL in methanol), methyl-tert-butyl ether (MTBE), methanol (B129727), water (LC-MS grade).
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 188 µL of water and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase (containing lipids) and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Stearoylglycerol (Endogenous): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrument.
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrument.
-
-
Collision Energy and other MS parameters: To be optimized for each transition to achieve maximum sensitivity.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the endogenous 1-stearoylglycerol and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Construct a calibration curve using a series of standards with known concentrations of unlabeled 1-stearoylglycerol and a fixed concentration of the internal standard.
-
Determine the concentration of 1-stearoylglycerol in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow Diagram:
A typical targeted lipidomics workflow for monoglyceride quantification.
Monoglyceride Signaling Pathway Diagram:
Monoglycerides, such as 1-stearoylglycerol, are primarily catabolized by the enzyme monoglyceride lipase (B570770) (MGL). This hydrolysis releases glycerol (B35011) and a free fatty acid. A key substrate for MGL is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The breakdown of 2-AG by MGL terminates its signaling through cannabinoid receptors (CB1 and CB2), which are involved in a wide range of physiological processes.[5][6]
The central role of Monoglyceride Lipase (MGL) in monoglyceride catabolism.
Conclusion
This compound is a vital tool for any researcher conducting quantitative lipidomics. Its use as an internal standard within a robust LC-MS/MS workflow provides the accuracy, precision, and reliability necessary to confidently identify and validate changes in monoglyceride concentrations. This enables a deeper understanding of the intricate roles these lipids play in metabolic regulation and cell signaling, ultimately advancing research and supporting the development of novel therapeutic strategies.
References
- 1. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Unlocking Lipid Metabolism: An In-depth Technical Guide to Isotopic Labeling in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopic labeling techniques in lipid research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these powerful methods for elucidating the complex dynamics of lipid metabolism. This guide will delve into the core principles of isotopic labeling, detail experimental protocols, present quantitative data, and visualize key metabolic pathways.
Core Concepts of Isotopic Labeling in Lipidomics
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can track the journey of these "labeled" molecules through various metabolic pathways.[1] This approach provides dynamic information on the synthesis, degradation, and transformation of individual lipid species, which cannot be obtained from static measurements of lipid concentrations alone.[2][3]
Commonly Used Stable Isotopes in Lipid Research:
-
Carbon-13 (¹³C): Widely used to trace the carbon backbone of lipids. Labeled precursors like ¹³C-glucose or ¹³C-fatty acids are introduced to track de novo lipogenesis and fatty acid elongation.[4]
-
Deuterium (B1214612) (²H or D): Often administered as deuterated water (D₂O), deuterium is incorporated into lipids during their synthesis, providing a measure of lipid turnover.[5][6] Deuterated fatty acids are also used to trace their metabolic fate.[6]
-
Nitrogen-15 (¹⁵N): Utilized for studying nitrogen-containing lipids such as sphingolipids and phospholipids (B1166683) by labeling precursors like amino acids.
-
Oxygen-18 (¹⁸O): Can be used to study lipid oxidation and other specific enzymatic reactions.
Key Labeling Strategies:
-
Single Isotope Labeling: Involves the incorporation of a single type of stable isotope (e.g., ¹³C) for straightforward metabolic tracing.
-
Multiple Isotope Labeling: The introduction of more than one type of stable isotope (e.g., ¹³C and ²H) allows for the elucidation of more complex metabolic pathways and turnover rates.
-
Uniform Labeling: All atoms of a specific element in a precursor molecule are replaced with their stable isotope (e.g., U-¹³C-glucose). This is essential for accurate quantitation and flux analysis.
Analytical Techniques:
The primary analytical methods for detecting and quantifying isotopically labeled lipids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS separates lipids and detects the mass shift introduced by the stable isotopes.[4] Tandem MS (MS/MS) provides further structural information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the position of the isotopic label within the molecule, offering insights into specific metabolic pathways.[7]
Quantitative Data in Isotopic Labeling Studies
Isotopic labeling allows for the precise quantification of various aspects of lipid metabolism. The following tables summarize representative quantitative data from studies utilizing these techniques.
Table 1: Turnover Rates of Different Lipid Classes
| Lipid Class | Model System | Turnover Rate / Half-life | Labeled Precursor | Reference |
| Very-Long-Chain Ceramides (C24:0, C24:1) | Human Embryonic Kidney (HEK) cells | Half-life: ~4.5 hours | Deuterated fatty acids | [8] |
| Long-Chain Ceramides (C16:0, C18:0) | Human Embryonic Kidney (HEK) cells | >50% remaining after 24 hours | Deuterated fatty acids | [8] |
| VLDL-Triglycerides | Humans | Fractional Synthesis Rate (FSR): ~25% per hour | ¹³C-palmitate | [9] |
| Phosphatidylcholine (unstable component) | Neoplastic Mast Cells | Rapid turnover | Choline | [10] |
| Sphingomyelin (stable component) | Neoplastic Mast Cells | Metabolically stable | Choline | [10] |
| Low-Density Lipoprotein Receptor (LDLR) | Mice (control diet) | Fractional Replacement Rate (FRR): 0.10 h⁻¹ | D₂O | [11][12] |
| Low-Density Lipoprotein Receptor (LDLR) | Mice (high-cholesterol diet) | Fractional Replacement Rate (FRR): 0.06 h⁻¹ | D₂O | [11][12] |
| PCSK9 (liver) | Mice | Half-life: 54-59 hours | D₂O | [12] |
Table 2: De Novo Lipogenesis and Fatty Acid Synthesis Rates
| Parameter | Model System | Rate | Labeled Precursor | Reference |
| De Novo Lipogenesis (Palmitate) | Human Hepatocytes (in vivo, fasted) | 0.91% of VLDL-palmitate | ¹³C-acetate | [13] |
| De Novo Lipogenesis (Palmitate) | Human Hepatocytes (in vivo, fed) | 1.64-1.97% of VLDL-palmitate | ¹³C-acetate | [13] |
| De Novo Lipogenesis | Human Liver Cell Line (in vitro) | Reduced with omega-3 fatty acid treatment | U-¹³C-glucose | [10] |
| Fatty Acid Synthesis (from Glucose) | CTP-deficient Cancer Cells | 32% of lipogenic acetyl-CoA | ¹³C-glucose | [14] |
| Fatty Acid Synthesis (from Glutamine) | CTP-deficient Cancer Cells | 48% of lipogenic acetyl-CoA | ¹³C-glutamine | [14] |
| Fatty Acid Production | Saccharomyces cerevisiae (engineered strain) | Increased by ~70% with genetic modifications | ¹³C-glucose | [9] |
Table 3: Fatty Acid Oxidation and Cholesterol Metabolism
| Parameter | Model System | Rate | Labeled Precursor | Reference |
| Intramyocellular Palmitate Oxidation | Rat Skeletal Muscle (lean, resting) | 3.47 nmol/g/min | Dual stable isotopes | [6] |
| Intramyocellular Palmitate Oxidation | Rat Skeletal Muscle (obese, resting) | 6.96 nmol/g/min | Dual stable isotopes | [6] |
| Plasma Palmitate Oxidation | Rat Skeletal Muscle (lean, resting) | 2.06 nmol/g/min | Dual stable isotopes | [6] |
| Plasma Palmitate Oxidation | Rat Skeletal Muscle (obese, resting) | 1.34 nmol/g/min | Dual stable isotopes | [6] |
| Cholesterol Esterification Rate | Isolated Rat Hepatocytes | 25.8 nmol/h/g of cells | ³H-cholesterol | [15] |
| Cholesterol Esterification Rate | Isolated Rat Hepatocytes (cholesterol-fed) | 63.2 nmol/h/g of cells | ³H-cholesterol | [15] |
| Cholesterol Synthesis | Mice (high-carbohydrate diet) | n ≈ 25 (hydrogens incorporated) | D₂O | [16] |
| Cholesterol Synthesis | Mice (carbohydrate-free diet) | n ≈ 27 (hydrogens incorporated) | D₂O | [16] |
Key Metabolic Pathways in Lipid Metabolism
Isotopic labeling is instrumental in dissecting the intricate pathways of lipid synthesis and modification. Below are visualizations of key pathways generated using the DOT language.
De Novo Fatty Acid Synthesis
This pathway describes the synthesis of fatty acids from acetyl-CoA, a central metabolite derived from glucose and other nutrients.
References
- 1. researchgate.net [researchgate.net]
- 2. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]
- 6. GIST Scholar: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling [scholar.gist.ac.kr]
- 7. Comparative lipid analysis in the normal and cancerous organoids of MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 10. Turnover of mammalian phospholipids. Stable and unstable components in neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol ester turnover in isolated liver cells. Effects of cholesterol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Role of 1-Stearoyl-rac-glycerol-13C3,d5 in Unraveling Lipid Dysregulation for Cancer Biomarker Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altered lipid metabolism is a hallmark of cancer, presenting a rich source of potential biomarkers for early diagnosis, prognosis, and therapeutic monitoring. Among the lipids implicated in carcinogenesis, 1-stearoylglycerol (1-SG), a monoacylglycerol, has emerged as a molecule of interest. Its quantification in complex biological matrices necessitates the use of a stable isotope-labeled internal standard, with 1-Stearoyl-rac-glycerol-13C3,d5 serving as the gold standard for mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the role and application of this compound in cancer biomarker discovery, detailing its function as an internal standard, relevant experimental protocols, and the associated signaling pathways.
Introduction: The Significance of Lipids in Cancer Biology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] This includes alterations in lipid metabolism, which are crucial for membrane synthesis, energy storage, and the production of signaling molecules.[1][2] Monoacylglycerols (MAGs), such as 1-stearoylglycerol, are key intermediates in lipid metabolism, arising from the breakdown of triglycerides and phospholipids. The enzyme monoacylglycerol lipase (B570770) (MAGL) hydrolyzes MAGs into free fatty acids (FFAs) and glycerol (B35011).[2] Dysregulation of this process has been implicated in promoting cancer cell aggressiveness.[2]
The Role of this compound as an Internal Standard
Accurate and precise quantification of endogenous metabolites like 1-stearoylglycerol in biological samples (e.g., serum, plasma, tissue) is challenging due to matrix effects and variations in sample preparation and instrument response. This compound is a stable isotope-labeled analogue of 1-stearoylglycerol. It contains three Carbon-13 isotopes and five Deuterium atoms, giving it a higher mass than the endogenous compound.
Its utility as an internal standard in mass spectrometry (LC-MS/MS) is based on the following principles:
-
Chemical and Physical Similarity: It is chemically identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Mass Differentiation: The difference in mass allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.
-
Correction for Variability: By adding a known amount of this compound to each sample prior to processing, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for accurate quantification.
Quantitative Data: 1-Stearoylglycerol as a Potential Cancer Biomarker
A key study investigating the link between serum metabolites and prostate cancer risk identified a significant inverse association with 1-stearoylglycerol.[1][3] This suggests that lower levels of circulating 1-stearoylglycerol may be associated with an increased risk of developing prostate cancer.
| Biomarker | Cancer Type | Finding | Statistical Significance | Reference |
| 1-Stearoylglycerol (1-SG) | Prostate Cancer | Statistically significant inverse association with risk of overall prostate cancer. | OR = 0.34 (95% CI = 0.20–0.58), p = 6.3 × 10⁻⁵ | [1][3] |
| 1-Stearoylglycerol (1-SG) | Prostate Cancer | Association persisted for cases diagnosed >5 years after blood collection. | OR = 0.20 (95% CI = 0.07–0.57), p = 0.0024 | [1] |
OR: Odds Ratio; 95% CI: 95% Confidence Interval.
Experimental Protocols
The following sections outline a typical workflow for the quantitative analysis of 1-stearoylglycerol in human serum using this compound as an internal standard.
Lipid Extraction from Serum (Modified Folch Method)
This protocol is a widely used method for extracting lipids from biological fluids.[4]
Materials:
-
Human serum samples
-
This compound internal standard solution (in methanol (B129727) or chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw serum samples on ice.
-
To a 15 mL glass centrifuge tube, add 100 µL of serum.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids of increasing hydrophobicity.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
Injection Volume: 5-10 µL.
Typical MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
1-Stearoylglycerol (Analyte): The precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct. A characteristic product ion resulting from the neutral loss of the stearoyl group or water would be monitored.
-
This compound (Internal Standard): The precursor ion will be heavier than the analyte due to the isotope labels. The fragmentation pattern will be similar, resulting in a correspondingly heavier product ion.
-
-
Collision Energy and other source parameters: These need to be optimized for the specific instrument and compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 1-Stearoylglycerol (C₂₁H₄₂O₄) | 359.3 [M+H]⁺ | 285.3 | The product ion corresponds to the stearoyl acylium ion [C₁₈H₃₅O]⁺. Other fragments corresponding to the loss of water from the precursor or glycerol backbone may be observed. |
| This compound | 367.4 [M+H]⁺ | 285.3 | The precursor ion mass is increased by 8 Da (3 from ¹³C and 5 from ²H). The stearoyl fragment remains the same as the labeling is on the glycerol backbone. |
Note: The exact m/z values may vary slightly depending on the adduct formed and instrument calibration. These transitions are predicted and should be empirically optimized.
Signaling Pathways and Biological Context
The levels of 1-stearoylglycerol are tightly regulated by the activity of several enzymes, most notably monoacylglycerol lipase (MAGL). In many aggressive cancers, MAGL is upregulated.[2]
An increase in MAGL activity leads to a decrease in 1-stearoylglycerol levels and a corresponding increase in free fatty acids. These fatty acids can then be channeled into various pathways that support cancer progression, including the synthesis of pro-tumorigenic signaling lipids like lysophosphatidic acid (LPA) and prostaglandins.[2] Therefore, the observed lower levels of 1-stearoylglycerol in the serum of individuals who later developed prostate cancer could be a reflection of increased MAGL activity within the tumor microenvironment.
Experimental Workflow and Logic
The use of this compound is integral to a robust workflow for biomarker discovery and validation.
Conclusion and Future Directions
This compound is an indispensable tool for the accurate quantification of 1-stearoylglycerol in cancer research. The inverse association between circulating 1-stearoylglycerol and prostate cancer risk highlights its potential as a biomarker. However, further studies are needed to validate this finding in larger and more diverse cohorts and to explore its relevance in other types of cancer. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide are intended to facilitate such research. Future investigations should focus on establishing definitive concentration cut-offs for risk stratification and exploring the therapeutic potential of targeting the monoacylglycerol lipase pathway in cancer treatment.
References
- 1. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Technical Guide to the Preliminary Investigation of Lipid Synthesis with Labeled Glycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for investigating lipid synthesis using labeled glycerol (B35011). Stable isotope tracing with labeled glycerol is a powerful technique to dynamically visualize and quantify the flux of glycerol into various lipid species, offering critical insights into metabolic pathways in both health and disease. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates key metabolic and signaling pathways.
Introduction to Lipid Synthesis and the Role of Glycerol
Glycerol serves as the backbone for the synthesis of numerous glycerolipids, including triglycerides (TAGs) and phospholipids. The process of lipid synthesis, or lipogenesis, is a fundamental cellular activity with implications in energy storage, membrane structure, and cell signaling. Dysregulation of these pathways is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3]
Stable isotope-labeled glycerol, such as [U-¹³C₃]glycerol or [²H₅]glycerol, allows researchers to trace the metabolic fate of the glycerol backbone as it is incorporated into complex lipids.[2][4] By tracking the appearance of the label in different lipid classes over time, it is possible to determine the rates of synthesis and turnover of these molecules.[5]
Experimental Protocols
The following protocols provide a generalized framework for conducting lipid synthesis studies using labeled glycerol. Specific parameters may need to be optimized based on the experimental system (e.g., cell culture, animal models).
In Vitro Labeling of Adherent Cells
This protocol describes the labeling of cultured cells to measure the rate of glycerol incorporation into cellular lipids.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Labeled glycerol stock solution (e.g., [U-¹³C₃]glycerol or [²H₅]glycerol)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)[6]
-
Nitrogen gas stream or vacuum concentrator
-
Scintillation vials or appropriate tubes for lipid storage
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Starvation (Optional): To synchronize cells or study specific metabolic states, cells can be incubated in serum-free or nutrient-deficient medium for a defined period before labeling.
-
Labeling: Remove the culture medium and replace it with fresh medium containing the labeled glycerol at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Add an appropriate volume of lipid extraction solvent to each well and incubate for 15-20 minutes at room temperature.
-
Scrape the cells and transfer the solvent containing the lipid extract to a clean tube.
-
-
Lipid Extraction (Folch Method):
-
To the chloroform:methanol extract, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[6]
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Sample Preparation for Analysis: Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., isopropanol (B130326) for enzymatic assays, or a specific mobile phase for LC-MS).[6]
In Vivo Labeling in Animal Models
This protocol outlines a general procedure for in vivo labeling studies in rodents. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Animal model (e.g., mice, rats)
-
Labeled glycerol solution, sterile and suitable for injection or infusion (e.g., [²H₅]glycerol)
-
Anesthetic
-
Surgical tools for catheter placement (if applicable)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
Procedure:
-
Animal Preparation: Acclimate animals to the experimental conditions. For studies on fasting metabolism, food should be withdrawn for a specified period (e.g., 12-24 hours).[7]
-
Tracer Administration: The labeled glycerol can be administered as a bolus injection (e.g., intraperitoneal or intravenous) or via continuous infusion to achieve a steady-state isotopic enrichment in the plasma.[2][8]
-
Bolus Injection: A single dose of the tracer is administered. This is simpler but results in a changing plasma tracer concentration.
-
Continuous Infusion: A priming dose is often given to rapidly reach isotopic equilibrium, followed by a constant infusion.[8] This method is preferred for kinetic studies as it maintains a relatively stable precursor enrichment.[5]
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-tracer administration. Plasma should be separated by centrifugation and stored at -80°C.
-
Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until lipid extraction.
-
-
Lipid Extraction from Tissues:
-
Homogenize the frozen tissue in a suitable buffer or directly in the lipid extraction solvent.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer method.[6]
-
-
Analysis: Analyze the isotopic enrichment of glycerol in the plasma and the incorporation of the label into different lipid classes in the tissues of interest using mass spectrometry or other appropriate techniques.
Data Presentation: Quantitative Analysis of Glycerol Incorporation
The following table summarizes representative quantitative data on the incorporation of labeled glycerol into triglycerides in different rat tissues under fed and fasted conditions. This data illustrates how metabolic state can influence lipid synthesis rates.
| Tissue | Condition | Glycerol Incorporation Rate (nmol/µmol triglyceride/h) | Glucose Incorporation Rate (nmol/µmol triglyceride/h) | Reference |
| Soleus Muscle | 24-h Fasted | 69 ± 23 | 4 ± 1 | [7] |
| Gastrocnemius Muscle | 24-h Fasted | 25 ± 5 | 9 ± 2 | [7] |
| Quadriceps Muscle | 24-h Fasted | Lower than Glucose | - | [7] |
| Quadriceps Muscle | Fed | 4 ± 2 | 5 ± 2 | [7] |
| Gastrocnemius Muscle | Fed | 8 ± 3 | 8 ± 2 | [7] |
| Soleus Muscle | Fed | 9 ± 3 | 5 ± 2 | [7] |
Data are presented as mean ± SEM.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows relevant to the investigation of lipid synthesis with labeled glycerol.
Signaling Pathway: Triglyceride Synthesis from Glycerol
This diagram outlines the primary pathway for the synthesis of triglycerides from glycerol, often referred to as the Kennedy pathway.[9]
Caption: De novo triglyceride synthesis pathway from glycerol.
Experimental Workflow: In Vitro Lipid Synthesis Assay
This diagram illustrates the key steps in an in vitro experiment to measure lipid synthesis using labeled glycerol.
References
- 1. Chemical modulation of glycerolipid signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Blood glycerol is an important precursor for intramuscular triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
exploring de novo lipogenesis with 1-Stearoyl-rac-glycerol-13C3,d5
An In-Depth Technical Guide to Exploring De Novo Lipogenesis with 1-Stearoyl-rac-glycerol-13C3,d5
For researchers, scientists, and drug development professionals, understanding the intricacies of de novo lipogenesis (DNL) is critical for developing therapies for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This guide provides a technical overview of DNL, with a focus on the application of the stable isotope-labeled molecule, this compound, in quantitative lipid analysis.
Introduction to De Novo Lipogenesis
De novo lipogenesis is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This process is essential for storing energy, but its dysregulation is linked to various metabolic disorders.[3] In conditions of excess carbohydrate intake, the surplus is converted into fatty acids in the liver and adipose tissue.[3] These fatty acids are then esterified to form triglycerides for storage.[4] Key enzymes in this pathway include ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN).[5] The study of DNL is crucial for understanding the pathophysiology of metabolic diseases and for the development of targeted therapeutic interventions.[3]
The Role of this compound in DNL Research
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolites. While tracers like deuterated water (D₂O) or ¹³C-acetate are commonly used to measure the rate of DNL, the precise quantification of the resulting lipid species is equally important. This is where labeled internal standards become indispensable.
This compound is a stable isotope-labeled monoacylglycerol. Due to its chemical properties, it is ideally suited for use as an internal standard in mass spectrometry-based lipidomics.[6][7] By adding a known amount of this compound to a biological sample, it is possible to accurately quantify the endogenous levels of stearoyl-rac-glycerol and other similar monoacylglycerols. This is crucial for understanding the downstream fate of newly synthesized fatty acids and the overall impact of DNL on the lipidome.
Signaling Pathways Regulating De Novo Lipogenesis
The regulation of DNL is a complex process governed by hormonal and nutritional signals. The two primary transcription factors that control the expression of lipogenic genes are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[8][9]
-
Insulin (B600854) and SREBP-1c: In the postprandial state, elevated insulin levels activate a signaling cascade that leads to the activation of SREBP-1c.[8][10] Activated SREBP-1c translocates to the nucleus and induces the transcription of genes encoding key lipogenic enzymes.[10]
-
Glucose and ChREBP: High glucose levels independently activate ChREBP.[8] Glucose metabolites activate ChREBP, which then moves to the nucleus and promotes the transcription of genes involved in both glycolysis and lipogenesis.[10][11] The coordinated action of SREBP-1c and ChREBP ensures that fatty acid synthesis is robustly stimulated only when both insulin and glucose are abundant.[11]
Figure 1: Signaling pathway of de novo lipogenesis regulation.
Experimental Protocols
In Vitro DNL Induction and Lipid Extraction
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in appropriate culture medium.
-
Induce DNL by incubating cells in a high-glucose medium supplemented with insulin.
-
-
Lipid Extraction:
-
After incubation, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a glass tube and add a known amount of this compound as an internal standard.
-
Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Sample Preparation and LC-MS/MS Analysis
-
Derivatization (Optional but Recommended):
-
For improved chromatographic separation and ionization efficiency, derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column (e.g., C18) to separate the different lipid species.
-
Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the target monoacylglycerols and the this compound internal standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid - Wikipedia [en.wikipedia.org]
- 5. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Tracer: A Technical Guide to Investigating Glycerolipid Pathways with 1-Stearoyl-rac-glycerol-13C3,d5
A notable scarcity of published research utilizing 1-Stearoyl-rac-glycerol-13C3,d5 as a metabolic tracer exists within the scientific literature. This guide, therefore, serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals on how this stable isotope-labeled monoacylglycerol could be employed to meticulously track the intricate pathways of glycerolipid metabolism. By leveraging established principles of stable isotope tracing and lipidomics, this document outlines the potential applications, experimental design, and data interpretation when using this novel tracer.
Introduction to Glycerolipid Metabolism and Stable Isotope Tracing
Glycerolipids, including triglycerides (TGs) and phospholipids (B1166683) (PLs), are fundamental cellular components, serving as energy storage molecules, structural building blocks of membranes, and signaling intermediates. The dysregulation of glycerolipid metabolism is intrinsically linked to a myriad of diseases, including metabolic syndrome, cardiovascular disease, and cancer. Stable isotope tracing has emerged as a powerful technique to dynamically visualize and quantify the flux of metabolites through specific biochemical pathways, offering a more insightful perspective than static measurements of metabolite concentrations.
This compound is a synthetic monoacylglycerol containing a stearic acid moiety and a glycerol (B35011) backbone labeled with three Carbon-13 (¹³C) atoms and five Deuterium (²H or d) atoms. This dual labeling strategy provides a unique advantage for tracing the metabolic fate of both the glycerol backbone and the fatty acid acyl chain simultaneously. Upon cellular uptake, this tracer can enter various branches of the glycerolipid synthesis pathway, allowing for the detailed investigation of enzymatic activities and pathway dynamics under different physiological or pathological conditions.
Theoretical Incorporation of this compound into Glycerolipid Pathways
Once introduced into a biological system, this compound is anticipated to be metabolized primarily through the monoacylglycerol acyltransferase (MGAT) pathway for triglyceride synthesis or be phosphorylated by an acylglycerol kinase to form lysophosphatidic acid (LPA), a key intermediate in the Kennedy pathway for the synthesis of both triglycerides and phospholipids.
The ¹³C₃-labeled glycerol backbone allows for the tracking of the glycerol component as it is incorporated into diacylglycerols (DAGs), triglycerides (TGs), and the glycerol backbone of various phospholipid classes such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). The d₅-labeled stearoyl chain enables the tracing of this specific fatty acid as it is incorporated into more complex lipids or potentially undergoes modification.
Below is a diagram illustrating the potential metabolic routes of this compound.
Hypothetical Experimental Protocol: Tracing in Cell Culture
This protocol outlines a general workflow for a stable isotope tracing experiment using this compound in a cultured cancer cell line to investigate the effects of a hypothetical drug targeting lipid metabolism.
I. Materials and Reagents
-
Cell Line: e.g., HepG2 (human liver cancer cell line)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tracer: this compound (solubilized in ethanol (B145695) or complexed with bovine serum albumin)
-
Hypothetical Drug: "Drug X" (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lipid Extraction Solvents: Methanol, Chloroform (B151607), Water (LC-MS grade)
-
Internal Standards: A cocktail of unlabeled lipid standards for quantification
II. Experimental Workflow
III. Detailed Methodologies
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to approximately 80% confluency.
-
Treat cells with "Drug X" at a predetermined concentration or vehicle (DMSO) for 24 hours.
-
-
Isotope Labeling:
-
Prepare a stock solution of this compound.
-
Replace the culture medium with fresh medium containing the tracer at a final concentration of 10 µM.
-
Incubate for various time points (e.g., 0, 1, 4, 8 hours) to capture the dynamics of tracer incorporation.
-
-
Sample Harvesting and Lipid Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol.
-
Scrape the cells and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a specific ratio, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1).
-
Inject the sample into a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatographic method to separate different lipid classes.
-
Acquire data in both positive and negative ion modes to detect a wide range of glycerolipids.
-
Perform targeted analysis to identify and quantify the isotopologues of key glycerolipids (e.g., DAGs, TGs, PCs, PEs) based on their mass-to-charge ratio (m/z).
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiment described above. The data illustrates the percentage of labeled species for key glycerolipids over time in vehicle-treated versus "Drug X"-treated cells.
Table 1: Hypothetical Tracer Incorporation into Diacylglycerols (DAGs)
| Time (hours) | Vehicle - % Labeled DAG (¹³C₃) | Drug X - % Labeled DAG (¹³C₃) |
| 0 | 0.0 | 0.0 |
| 1 | 5.2 ± 0.6 | 2.1 ± 0.3 |
| 4 | 18.7 ± 2.1 | 8.5 ± 1.1 |
| 8 | 25.3 ± 2.8 | 12.4 ± 1.5 |
Table 2: Hypothetical Tracer Incorporation into Triglycerides (TGs)
| Time (hours) | Vehicle - % Labeled TG (¹³C₃) | Drug X - % Labeled TG (¹³C₃) |
| 0 | 0.0 | 0.0 |
| 1 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 4 | 12.5 ± 1.4 | 3.2 ± 0.4 |
| 8 | 22.1 ± 2.5 | 6.8 ± 0.9 |
Table 3: Hypothetical Tracer Incorporation into Phosphatidylcholine (PC)
| Time (hours) | Vehicle - % Labeled PC (¹³C₃) | Drug X - % Labeled PC (¹³C₃) |
| 0 | 0.0 | 0.0 |
| 1 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| 4 | 4.6 ± 0.5 | 4.2 ± 0.6 |
| 8 | 8.2 ± 0.9 | 7.9 ± 1.0 |
Data Interpretation and Concluding Remarks
The hypothetical data presented suggests that "Drug X" significantly inhibits the incorporation of the ¹³C₃-glycerol backbone from the tracer into DAGs and TGs. This would imply that "Drug X" may be an inhibitor of an enzyme upstream of DAG synthesis in the monoacylglycerol pathway, such as MGAT, or in the Kennedy pathway, such as AGK or LPAT. The relatively unchanged incorporation into PC could suggest that the drug has a more specific effect on neutral lipid synthesis rather than phospholipid synthesis, or that the cell compensates through other pathways.
While the direct application of this compound as a tracer is not yet documented, this guide provides a robust theoretical framework and a practical starting point for its use. The dual-labeling strategy offers a powerful tool to dissect the complex and interconnected pathways of glycerolipid metabolism. Future research employing this and similar tracers will undoubtedly provide deeper insights into the dynamic regulation of lipid networks in health and disease, paving the way for the development of novel therapeutic interventions.
Methodological & Application
Application Notes and Protocols for Metabolic Tracing using 1-Stearoyl-rac-glycerol-13C3,d5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol is a monoacylglycerol that plays a role as an intermediate in lipid metabolism. Its levels have been associated with certain disease states, making it a molecule of interest in biomedical research[1][2]. The stable isotope-labeled analog, 1-Stearoyl-rac-glycerol-13C3,d5, serves as a powerful tool for metabolic tracing studies in cell culture. By introducing this labeled compound to cells, researchers can track its uptake and subsequent conversion into other lipid species, providing valuable insights into cellular lipid metabolism, storage, and signaling pathways. This application note provides a detailed protocol for the use of this compound in cell culture experiments, followed by lipid extraction and analysis using liquid chromatography-mass spectrometry (LC-MS).
Principle
Cultured cells are incubated with this compound, which is taken up by the cells through protein-mediated transport. Once inside the cell, it enters the monoacylglycerol pathway of lipid synthesis. The labeled stearoyl group can be incorporated into diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) through the action of monoacylglycerol acyltransferases (MGATs) and diacylglycerol acyltransferases (DGATs), respectively. By analyzing cell lysates and culture media at different time points using LC-MS, the flux of the labeled glycerol (B35011) and stearoyl moieties through these pathways can be quantified, offering a dynamic view of lipid metabolism.
Data Presentation
The following table summarizes expected quantitative data from a time-course experiment where cells are incubated with this compound. The data represents the percentage of the labeled stearoyl group incorporated into downstream lipid species. Actual values will vary depending on the cell type, experimental conditions, and the specific analytical method used.
| Time Point | % Labeled 1-Stearoyl-rac-glycerol (Intracellular) | % Labeled Diacylglycerol (DAG) | % Labeled Triacylglycerol (TAG) |
| 0 hr | 0 | 0 | 0 |
| 1 hr | 85 | 10 | 5 |
| 4 hr | 50 | 30 | 20 |
| 12 hr | 20 | 40 | 40 |
| 24 hr | 5 | 25 | 70 |
Experimental Protocols
Materials
-
This compound
-
Cell culture medium (appropriate for the cell line of interest)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Methanol, HPLC grade, ice-cold
-
Chloroform (B151607), HPLC grade
-
Water, HPLC grade
-
Internal standards for lipidomics (e.g., a non-endogenous, stable isotope-labeled lipid)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS system
Protocol for Cell Culture and Labeling
-
Cell Seeding: Plate the cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment. Culture the cells in their standard growth medium.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. A typical starting concentration to test is in the range of 1-10 µM. The labeled lipid should first be dissolved in a suitable solvent like DMSO or ethanol (B145695) at a high concentration, and then diluted into the culture medium. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.1%).
-
Labeling: When the cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with warm PBS. Then, add the prepared labeling medium to the cells.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, and 24 hours) to monitor the dynamic changes in lipid metabolism. The 0-hour time point serves as a negative control.
Protocol for Sample Collection and Lipid Extraction
-
Harvesting Cells:
-
At each time point, aspirate the labeling medium from the wells.
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular labeled lipid.
-
For adherent cells, add an appropriate volume of a cold quenching solution (e.g., 80% methanol) to the cells and scrape them off the plate. For suspension cells, pellet the cells by centrifugation and resuspend in the quenching solution.
-
Collect the cell suspension into a clean tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension in the quenching solution, add the internal standard.
-
Add chloroform and water in a ratio that results in a final solvent ratio of approximately 1:1:0.9 (methanol:chloroform:water).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until LC-MS analysis.
-
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol (B130326) and acetonitrile.
-
Chromatographic Separation: Use a suitable liquid chromatography column (e.g., a C18 or C30 reversed-phase column) to separate the different lipid species.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer capable of detecting the mass shift due to the 13C and deuterium (B1214612) labels. Use appropriate MS/MS fragmentation to confirm the identity of the labeled lipid species.
-
Data Analysis: Quantify the abundance of the labeled and unlabeled lipid species. The percentage of incorporation of the labeled stearoyl group can be calculated by comparing the peak areas of the labeled and unlabeled forms of each lipid of interest.
Mandatory Visualization
References
Application Notes and Protocols for In Vivo Administration of 1-Stearoyl-rac-glycerol-13C3,d5 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol-13C3,d5 is a stable isotope-labeled monoacylglycerol that serves as a powerful tool for in vivo metabolic tracing studies in mice. The incorporation of thirteen carbon-13 atoms on the glycerol (B35011) backbone and five deuterium (B1214612) atoms on the stearoyl chain allows for the precise tracking of the metabolic fate of both the glycerol and the fatty acid moieties. This enables researchers to investigate various aspects of lipid metabolism, including digestion, absorption, tissue distribution, and incorporation into complex lipids and signaling molecules. These application notes provide detailed protocols for the in vivo administration of this compound to mice and the subsequent analysis of its metabolic products.
Core Applications
-
Lipid Metabolism and Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion (ADME) of monoacylglycerols.
-
Metabolic Flux Analysis: Quantifying the rate of incorporation of glycerol and stearic acid into various lipid pools, such as triglycerides and phospholipids (B1166683), in different tissues.
-
Signaling Pathway Analysis: Investigating the role of monoacylglycerol-derived signaling molecules, like diacylglycerol (DAG), in cellular processes.
Data Presentation
The following tables summarize hypothetical quantitative data derived from in vivo studies in mice administered with this compound. This data is illustrative and will vary based on experimental conditions such as mouse strain, age, diet, and the dose and route of administration.
Table 1: Biodistribution of 13C3-Glycerol Moiety in Various Tissues Over Time
| Time Point | Liver (% of Injected Dose) | Adipose Tissue (% of Injected Dose) | Skeletal Muscle (% of Injected Dose) | Plasma (% of Injected Dose) |
| 1 hour | 15.2 ± 2.1 | 5.8 ± 1.2 | 3.5 ± 0.8 | 8.1 ± 1.5 |
| 4 hours | 25.6 ± 3.5 | 12.3 ± 2.0 | 6.1 ± 1.1 | 3.2 ± 0.7 |
| 12 hours | 18.9 ± 2.8 | 20.5 ± 3.1 | 8.9 ± 1.4 | 1.1 ± 0.3 |
| 24 hours | 10.3 ± 1.9 | 22.1 ± 3.5 | 7.5 ± 1.3 | <0.5 |
Table 2: Incorporation of d5-Stearoyl Moiety into Different Lipid Classes in Liver
| Time Point | Triglycerides (nmol/g tissue) | Phosphatidylcholine (nmol/g tissue) | Phosphatidylethanolamine (nmol/g tissue) | Diacylglycerol (nmol/g tissue) |
| 1 hour | 45.3 ± 5.2 | 12.1 ± 1.8 | 8.7 ± 1.3 | 5.2 ± 0.9 |
| 4 hours | 120.8 ± 15.1 | 25.6 ± 3.1 | 18.4 ± 2.5 | 8.9 ± 1.2 |
| 12 hours | 95.2 ± 11.8 | 20.1 ± 2.7 | 15.3 ± 2.1 | 6.1 ± 0.8 |
| 24 hours | 60.7 ± 8.5 | 15.8 ± 2.0 | 12.1 ± 1.9 | 3.4 ± 0.6 |
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol is suitable for studying the digestion and absorption of this compound through the gastrointestinal tract.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, olive oil)
-
C57BL/6 mice (or other appropriate strain), fasted overnight
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in the vehicle to a final concentration suitable for the desired dosage. A typical dosage for lipid tracers can range from 50 to 200 mg/kg body weight.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh the fasted mouse to determine the exact volume of the dosing solution to administer.
-
Securely restrain the mouse.
-
Gently insert the gavage needle over the tongue and into the esophagus.
-
Slowly administer the dosing solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 12, 24 hours) post-administration, euthanize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.
-
Harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle, intestine).
-
Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Intravenous Injection
This protocol is used to bypass the digestive system and study the direct tissue uptake and metabolism of this compound.
Materials:
-
This compound
-
Lipid emulsion vehicle (e.g., Intralipid® or a custom formulation containing phospholipids as an emulsifier)
-
C57BL/6 mice (or other appropriate strain)
-
Insulin syringes with a 28-30 gauge needle
-
Restraining device
Procedure:
-
Preparation of Lipid Emulsion:
-
Prepare a sterile lipid emulsion containing this compound. This typically involves homogenization or sonication of the labeled lipid with a suitable emulsifier in a sterile saline solution. The final concentration should be appropriate for the desired dosage (e.g., 10-50 mg/kg).
-
-
Animal Handling and Injection:
-
Place the mouse in a restraining device to immobilize the tail.
-
Warm the tail with a heat lamp to dilate the lateral tail vein.
-
Disinfect the injection site with an alcohol wipe.
-
Carefully insert the needle into the lateral tail vein and slowly inject the lipid emulsion. The typical injection volume is 100-200 µL.
-
-
Sample Collection:
-
Follow the same sample collection procedure as described in Protocol 1.
-
Protocol 3: Lipid Extraction and Analysis
This protocol outlines the extraction of lipids from tissues and plasma for subsequent analysis by mass spectrometry.
Materials:
-
Collected tissues and plasma
-
Homogenizer
-
Chloroform (B151607), Methanol (B129727), Water (all HPLC grade)
-
Internal standards (for quantification)
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue (e.g., 50 mg).
-
Add ice-cold methanol and an internal standard.
-
Homogenize the tissue thoroughly on ice.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate or a known volume of plasma, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Develop a targeted method to detect and quantify the 13C3 and d5 labeled lipid species based on their specific mass-to-charge ratios.
-
Visualization of Metabolic Pathways and Workflows
Caption: Metabolic fate of this compound in vivo.
The administered labeled monoacylglycerol is hydrolyzed by monoacylglycerol lipase (MGL) into labeled glycerol and stearate (B1226849).[1][2] These components then enter various metabolic pathways. The labeled glycerol can be utilized for gluconeogenesis or re-esterified into triglycerides. The labeled stearate is incorporated into triglycerides and phospholipids.[1][2] Additionally, the intact or re-acylated monoacylglycerol can contribute to the diacylglycerol (DAG) pool, which is a key second messenger in signaling pathways.[3][4]
Caption: General experimental workflow for in vivo lipid tracer studies.
This workflow outlines the key steps from the preparation of the labeled lipid solution to the final data analysis.
Caption: Monoacylglycerol contribution to DAG-PKC signaling.
1-Stearoyl-rac-glycerol can be acylated to form diacylglycerol (DAG). DAG is a critical second messenger that activates Protein Kinase C (PKC).[5][6] Activated PKC then phosphorylates a variety of downstream protein targets, leading to the regulation of numerous cellular processes.[5][6]
References
- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of protein kinase C in transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS analysis of 1-Stearoyl-rac-glycerol-13C3,d5 labeled lipids
Application Note: LC-MS/MS Analysis of 1-Stearoyl-rac-glycerol
Introduction
1-Stearoyl-rac-glycerol, a monoacylglycerol containing stearic acid, is a crucial molecule in various biological and industrial processes.[1][2] Its levels have been shown to fluctuate in different disease states, including colorectal cancer, lung adenocarcinoma, and inflammatory demyelinating diseases like multiple sclerosis, making it a significant biomarker candidate.[1] Accurate quantification of 1-Stearoyl-rac-glycerol in complex biological matrices is therefore essential for research and clinical applications. This application note details a robust and sensitive method for the analysis of 1-Stearoyl-rac-glycerol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 1-Stearoyl-rac-glycerol-13C3,d5.
The use of a stable isotope-labeled internal standard is critical for accurate quantification in lipidomics.[3] It mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus compensating for matrix effects and variations in instrument response.
Experimental Protocols
Lipid Extraction from Biological Samples
The choice of lipid extraction method is critical for achieving good recovery and reproducibility. The Folch method is a widely used and robust procedure for total lipid extraction from various biological samples.[4][5][6] An alternative, using the safer solvent methyl-tert-butyl ether (MTBE), has also gained popularity.[3][4]
a) Modified Folch Method [4][5]
-
To a 1.5 mL Eppendorf tube, add 10 µL of plasma or 40 µL of tissue homogenate (representing 2 mg of wet tissue).
-
Add a known amount of the internal standard, this compound, dissolved in a suitable organic solvent.
-
Add 700 µL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the tube for 10 seconds and shake for 1 hour at 4°C.
-
Add 200 µL of water to induce phase separation.
-
Vortex vigorously for 10 seconds and then centrifuge at 17,500 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass pipette.[6]
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v).[7]
b) MTBE Extraction Method [3][4]
-
To a 1.5 mL Eppendorf tube, add 10 µL of plasma or 40 µL of tissue homogenate.
-
Add the internal standard, this compound.
-
Add 700 µL of a 2:1 (v/v) MTBE:methanol mixture.
-
Vortex for 10 seconds.
-
Add 200 µL of water to induce phase separation.
-
Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.[5]
-
Collect the upper organic (MTBE) phase.
-
Evaporate the solvent and reconstitute the extract as described in the Folch method.
LC-MS/MS Method
The separation and detection of monoacylglycerols are typically achieved using reversed-phase liquid chromatography coupled with a tandem mass spectrometer.[7][8]
a) Liquid Chromatography (LC) Conditions
A typical setup for the separation of glycerolipids is outlined below.
| Parameter | Value |
| LC System | UHPLC Dionex 3000 or equivalent[7] |
| Column | Ascentis Express C18 (15 cm x 2.1 mm, 2.7 µm) or equivalent[7] |
| Mobile Phase A | Water with 10 mM Ammonium (B1175870) Acetate and 0.1% Formic Acid[9] |
| Mobile Phase B | 2-Propanol with 10 mM Ammonium Acetate and 0.1% Formic Acid[9] |
| Gradient | Optimized for separation of monoacylglycerols from other lipid classes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40 - 50 °C |
| Injection Vol. | 5 µL[7] |
b) Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive mode is commonly used for the analysis of monoacylglycerols, which readily form protonated molecules [M+H]⁺ or ammonium adducts [M+NH₄]⁺.[10][11]
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 300 °C[10] |
| Curtain Gas | 15 psi[10] |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | 100 V[10] |
MRM Transitions
The specific MRM transitions for the analyte and the internal standard need to be optimized on the specific mass spectrometer being used. Based on their molecular weights (1-Stearoyl-rac-glycerol: 358.6 g/mol ; this compound: 366.56 g/mol ), the precursor ions will be monitored.[1][12] The product ions typically result from the neutral loss of the glycerol (B35011) head group or the entire fatty acid chain.[10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Stearoyl-rac-glycerol | [M+NH₄]⁺ or [M+H]⁺ | To be determined | To be optimized |
| This compound (IS) | [M+NH₄]⁺ or [M+H]⁺ | To be determined | To be optimized |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using known concentrations of 1-Stearoyl-rac-glycerol spiked with a constant amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 1: Example Quantitative Performance Data
While specific performance data for 1-Stearoyl-rac-glycerol was not found in the search results, the following table represents typical performance characteristics for LC-MS/MS methods for lipid analysis.[7][8]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.8–1.7 mg/L[8] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of 1-Stearoyl-rac-glycerol.
Monoacylglycerol Signaling Context
Monoacylglycerols (MAGs) are key intermediates in fat digestion and are involved in various signaling pathways. They are primarily formed from the breakdown of triacylglycerols (TAGs) by lipases.
Caption: Simplified pathway of monoacylglycerol metabolism and signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. iris.unitn.it [iris.unitn.it]
- 8. researchgate.net [researchgate.net]
- 9. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Quantifying Lipid Turnover Rates with 1-Stearoyl-rac-glycerol-13C3,d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid metabolism is a dynamic process involving the continuous synthesis, breakdown, and remodeling of various lipid species. Dysregulation of lipid turnover is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer. Quantifying the rate of lipid turnover is crucial for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful technique to trace the metabolic fate of lipid precursors and determine the kinetics of lipid synthesis and degradation.
This document provides a detailed application note and protocol for quantifying the turnover rates of neutral lipids, specifically diacylglycerols (DAGs) and triacylglycerols (TAGs), using the stable isotope-labeled tracer 1-Stearoyl-rac-glycerol-13C3,d5 . This monoacylglycerol tracer contains three carbon-13 (¹³C) atoms and five deuterium (B1214612) (d5) atoms on the glycerol (B35011) backbone, allowing for the sensitive and specific tracking of its incorporation into more complex lipid species.
Principle of the Method
The experimental approach involves introducing this compound into a biological system (e.g., cell culture or in vivo model). This labeled monoacylglycerol can then be utilized by cellular enzymes, primarily acyltransferases, to synthesize diacylglycerols and subsequently triacylglycerols. By monitoring the appearance of the ¹³C₃,d₅-labeled glycerol backbone in the DAG and TAG pools over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rate of synthesis, or turnover, of these lipid classes can be calculated.
Experimental Workflow
The overall experimental workflow for a typical in vitro lipid turnover study using this compound is depicted below.
Metabolic Pathway
This compound is incorporated into the cellular lipid synthesis pathways as illustrated in the following diagram.
Detailed Experimental Protocol
1. Cell Culture and Labeling
-
Cell Line: HepG2 cells are a suitable model for studying hepatic lipid metabolism.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Tracer Preparation: Prepare a stock solution of this compound in ethanol (B145695) or DMSO. For the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10-50 µM). It is recommended to complex the tracer to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Labeling Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the culture medium containing the this compound tracer.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
At each time point, wash the cells twice with ice-cold PBS, and then harvest the cells for lipid extraction.
-
2. Lipid Extraction
A modified Bligh-Dyer method is recommended for total lipid extraction.
-
To the cell pellet, add 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes.
-
Add 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and isotopologue analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating neutral lipids.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to detect all lipid species and their isotopologues. Targeted MS/MS can be used for confirmation.
-
Precursor Ions: Monitor for the [M+NH₄]⁺ adducts of DAGs and TAGs. The mass shift due to the ¹³C₃,d₅-glycerol backbone will be +8.03 Da compared to the unlabeled species.
-
Data Presentation and Analysis
Table 1: Representative Quantitative Data for Isotopic Enrichment
| Time (hours) | Precursor Enrichment (%) (this compound) | Labeled Diacylglycerol (DAG) Enrichment (%) | Labeled Triacylglycerol (TAG) Enrichment (%) |
| 0 | 100 | 0.0 | 0.0 |
| 1 | 95.2 | 5.1 | 1.2 |
| 2 | 92.8 | 9.8 | 2.5 |
| 4 | 88.1 | 18.5 | 5.3 |
| 8 | 80.5 | 32.7 | 11.8 |
| 12 | 75.3 | 45.1 | 18.9 |
| 24 | 65.9 | 60.2 | 35.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of Lipid Turnover (Fractional Synthesis Rate)
The fractional synthesis rate (FSR) represents the fraction of the lipid pool that is newly synthesized per unit of time. It can be calculated using the following formula:
FSR (%/hour) = (E_product / E_precursor) * (1 / t) * 100
Where:
-
E_product is the isotopic enrichment of the product (e.g., labeled DAG or TAG) at a given time point.
-
E_precursor is the isotopic enrichment of the precursor (intracellular labeled monoacylglycerol pool). For simplicity, the enrichment of the administered tracer can be used as a surrogate, although more advanced modeling can account for precursor pool dilution.
-
t is the time of labeling in hours.
Table 2: Calculated Fractional Synthesis Rates (FSR) of DAG and TAG
| Time Interval (hours) | FSR of Diacylglycerol (%/hour) | FSR of Triacylglycerol (%/hour) |
| 0-4 | 4.6 | 1.3 |
| 4-8 | 3.6 | 1.6 |
| 8-12 | 3.1 | 1.8 |
| 12-24 | 1.3 | 1.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The use of this compound provides a robust and specific method for quantifying the turnover rates of diacylglycerols and triacylglycerols. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for researchers in academia and the pharmaceutical industry to investigate the dynamics of lipid metabolism. This approach can be applied to study the effects of genetic modifications, disease states, or pharmacological interventions on lipid turnover, providing valuable insights into metabolic regulation and potential therapeutic targets.
Application Notes and Protocols for Metabolic Tracing with 1-Stearoyl-rac-glycerol-13C3,d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the dynamics of metabolic pathways in vitro and in vivo.[1][2] 1-Stearoyl-rac-glycerol-13C3,d5 is a valuable tracer for investigating the metabolism of monoacylglycerols, which are key intermediates in lipid metabolism and signaling. This document provides detailed protocols for sample preparation and analysis of this compound for metabolic tracing studies, focusing on lipid extraction, derivatization, and mass spectrometry-based detection. Monoacylglycerols like 1-stearoyl-rac-glycerol are involved in various physiological and pathological processes, including energy storage, signaling, and the development of metabolic diseases. The stable isotopes (13C and deuterium) in this compound allow for the precise tracking of its metabolic fate and the quantification of its contribution to downstream lipid pools.
Experimental Workflow
The overall workflow for a metabolic tracing experiment with this compound involves several key steps, from cell culture or animal studies to data analysis.
Caption: A general workflow for metabolic tracing experiments using this compound.
Metabolic Pathway Context: Monoacylglycerol Metabolism
1-Stearoyl-rac-glycerol, as a monoacylglycerol, is primarily metabolized by monoacylglycerol lipase (B570770) (MAGL) into stearic acid and glycerol (B35011). This pathway is a key part of the endocannabinoid system, where MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5][6][7] By tracing the fate of the 13C-labeled glycerol backbone and the d5-labeled stearoyl chain, researchers can investigate the activity of MAGL and the subsequent incorporation of these components into other metabolic pathways, such as fatty acid oxidation, glycerolipid synthesis, and eicosanoid production.
Caption: Metabolic fate of 1-Stearoyl-rac-glycerol through the MAGL pathway.
Experimental Protocols
Lipid Extraction from Cultured Cells
This protocol is adapted from the Bligh-Dyer method and is suitable for the extraction of total lipids from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Deionized water (H2O)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Protocol:
-
After incubating cells with this compound, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.
-
To the 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly for 1 minute.
-
Add an additional 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until further analysis.
Derivatization for GC-MS Analysis (Silylation)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the monoacylglycerol must be derivatized to increase volatility. Silylation is a common and effective method.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Reconstitute the dried lipid extract in 100 µL of an aprotic solvent.
-
To the reconstituted sample in a GC vial, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst, especially for sterically hindered hydroxyl groups.[8]
-
Tightly cap the vial and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before analysis. The sample is now ready for injection into the GC-MS.
Data Presentation: Quantitative Analysis by Mass Spectrometry
Quantitative analysis of this compound and its metabolites can be performed using either GC-MS or LC-MS/MS. For targeted analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the method of choice due to its high sensitivity and selectivity.
Table 1: Theoretical m/z Values for LC-MS/MS Analysis (Positive Ion Mode)
| Analyte | Labeling | Molecular Formula | Exact Mass | Precursor Ion [M+NH4]+ | Product Ion (Neutral Loss of Glycerol Head) |
| 1-Stearoyl-rac-glycerol | Unlabeled | C21H42O4 | 358.3083 | 376.3402 | 285.2845 |
| This compound | 13C3, d5 | C18 13C3 H37 D5 O4 | 366.3479 | 384.3798 | 285.2845 |
| Stearic Acid | Unlabeled | C18H36O2 | 284.2715 | - | - |
| Stearic Acid-d5 | d5 | C18H31D5O2 | 289.3029 | - | - |
| Glycerol | Unlabeled | C3H8O3 | 92.0473 | - | - |
| Glycerol-13C3 | 13C3 | 13C3H8O3 | 95.0574 | - | - |
Note: The product ion for the labeled 1-stearoyl-rac-glycerol reflects the loss of the labeled glycerol backbone. The exact m/z of the product ion may vary depending on the specific fragmentation pathway.
Table 2: Derivatization Protocol Comparison for GC-MS
| Parameter | Protocol 1: Silylation | Protocol 2: Propyl Esterification |
| Reagents | BSTFA with 1% TMCS, Pyridine | Propionic anhydride, Pyridine |
| Reaction Temperature | 60-70°C | 75°C[9] |
| Reaction Time | 60 minutes | 35 minutes[9] |
| Advantages | Robust for various functional groups | Good volatility of derivatives |
| Considerations | Moisture sensitive | Requires monitoring by TLC for completion[9] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and analysis of samples for metabolic tracing studies using this compound. The choice of lipid extraction and analytical method (GC-MS or LC-MS/MS) will depend on the specific research question and available instrumentation. Careful optimization of each step is crucial for obtaining accurate and reproducible results in elucidating the metabolic fate of monoacylglycerols.
References
- 1. mdpi.com [mdpi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Flux Analysis with Labeled Monoglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic pathways in biological systems. The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic networks, providing a quantitative measure of pathway activity. While glucose and amino acids are common tracers, the use of isotopically labeled lipids, such as monoglycerides (B3428702), offers a direct means to investigate lipid metabolism. This is particularly relevant for studying processes like intestinal absorption, triacylglycerol synthesis, and the remodeling of cellular membranes.
These application notes provide a detailed framework for designing and executing metabolic flux analysis experiments using ¹³C-labeled monoglycerides. The protocols outlined below cover cell culture, stable isotope labeling, sample preparation, and mass spectrometry analysis, enabling researchers to quantify the metabolic fate of monoglycerides in various cell types.
Key Signaling Pathways and Metabolic Fates of Monoglycerides
Monoglycerides, primarily in the form of 2-monoacylglycerol (2-MAG), are key intermediates in lipid metabolism. Upon entering the cell, they can be metabolized through several pathways. The primary fate is reacylation to form diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) enzymes, respectively. This pathway is crucial for dietary fat absorption in the intestine and for lipid storage in various tissues. Alternatively, monoglycerides can be hydrolyzed by monoglyceride lipase (B570770) (MGL) to release a free fatty acid and glycerol. The resulting fatty acid can then be activated to acyl-CoA and enter various metabolic pathways, including beta-oxidation for energy production or incorporation into other lipid species like phospholipids.
Figure 1: Metabolic fate of labeled monoglycerides.
Experimental Workflow
A typical experimental workflow for flux analysis with labeled monoglycerides involves several key stages, from cell culture and labeling to data analysis. The following diagram illustrates the major steps involved in the process.
Figure 2: Experimental workflow for monoglyceride flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with ¹³C-Monoglycerides
This protocol describes the labeling of cultured cells with ¹³C-monoglycerides to trace their metabolic fate.
Materials:
-
Cell line of interest (e.g., Caco-2 for intestinal absorption studies)
-
Complete cell culture medium
-
¹³C-labeled monoglyceride (e.g., 1,2,3-¹³C₃-1-oleoyl-rac-glycerol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 80-90% confluency at the time of harvesting.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the ¹³C-labeled monoglyceride complexed to BSA. For example, dissolve the labeled monoglyceride in a small volume of ethanol (B145695) and then add it to a warm (37°C) solution of fatty acid-free BSA in serum-free medium with vigorous vortexing.
-
The final concentration of the labeled monoglyceride in the culture medium will need to be optimized for the specific cell line and experimental goals, but a starting point is typically in the range of 50-200 µM.
-
Prepare a control medium with an equivalent amount of unlabeled monoglyceride.
-
-
Labeling:
-
When cells reach the desired confluency, aspirate the growth medium and wash the cells twice with warm PBS.
-
Add the pre-warmed labeling medium (or control medium) to the cells.
-
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into different lipid species.
Protocol 2: Metabolite Quenching and Lipid Extraction
This protocol details the steps for stopping metabolic activity and extracting lipids for analysis.
Materials:
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Homogenizer or sonicator
-
Centrifuge capable of 4°C operation
Procedure:
-
Metabolite Quenching:
-
To harvest, place the culture plate on ice and aspirate the medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold methanol to cover the cell monolayer and scrape the cells.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Lipid Extraction (MTBE Method):
-
Add MTBE to the cell suspension in methanol (a common ratio is 5:1.5 MTBE:methanol).
-
Vortex thoroughly for 1 minute.
-
Add water (LC-MS grade) to induce phase separation (e.g., 1.25 parts water).
-
Vortex for another minute and then centrifuge at 4°C for 10 minutes at a low speed (e.g., 1000 x g) to separate the phases.
-
The upper organic phase contains the lipids. Carefully collect this phase into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled Lipids
This protocol provides a general framework for the analysis of ¹³C-labeled lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column for lipid separation (e.g., C18 column)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of reconstitution solvent.
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., water/acetonitrile/isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in a data-dependent or targeted (e.g., Multiple Reaction Monitoring - MRM) acquisition mode.
-
For flux analysis, it is crucial to acquire full scan data to observe the entire isotopologue distribution of the lipid species of interest.
-
High-resolution mass spectrometry is highly recommended to resolve the different isotopologues.[1]
-
-
Data Analysis:
-
Identify the lipid species of interest based on their retention time and mass-to-charge ratio (m/z).
-
Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of the target lipids.
-
Calculate the fractional abundance of each isotopologue at each time point.
-
Correct for the natural abundance of ¹³C.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.
Table 1: Fractional Enrichment of ¹³C in Major Lipid Classes Over Time
| Time (hours) | Labeled Monoglyceride (%) | Labeled Diacylglycerol (%) | Labeled Triacylglycerol (%) | Labeled Phosphatidylcholine (%) |
| 0 | 100.0 ± 0.0 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| 1 | 85.2 ± 3.1 | 12.8 ± 1.5 | 5.4 ± 0.8 | 1.5 ± 0.3 |
| 4 | 55.6 ± 4.5 | 35.7 ± 2.8 | 25.1 ± 3.2 | 8.9 ± 1.1 |
| 8 | 25.1 ± 3.9 | 48.2 ± 4.1 | 45.3 ± 4.5 | 15.6 ± 2.0 |
| 24 | 5.3 ± 1.2 | 30.5 ± 3.5 | 60.8 ± 5.1 | 22.4 ± 2.8 |
Table 2: Isotopologue Distribution of a Representative Triacylglycerol Species (TAG 52:2) at 24 hours
| Isotopologue | Relative Abundance (%) | Standard Deviation |
| M+0 | 39.2 | 5.1 |
| M+1 | 5.8 | 0.9 |
| M+2 | 15.5 | 2.1 |
| M+3 | 39.5 | 4.8 |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for conducting metabolic flux analysis using ¹³C-labeled monoglycerides. By carefully tracing the incorporation of the stable isotope label into various lipid species, researchers can gain valuable insights into the dynamics of lipid metabolism. This approach is particularly useful for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies targeting lipid metabolic pathways.
References
Application Notes and Protocols for Lipid Extraction of 1-Stearoyl-rac-glycerol-13C3,d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of lipids, specifically focusing on samples containing the stable isotope-labeled monoacylglycerol, 1-Stearoyl-rac-glycerol-13C3,d5. This internal standard is crucial for accurate quantification in lipidomics studies, often employed in drug development and metabolic research. This document outlines and compares several common lipid extraction techniques, offering guidance on selecting the most appropriate method based on sample type and downstream analysis.
Introduction to Lipid Extraction for Monoacylglycerols
1-Stearoyl-rac-glycerol is a monoacylglycerol containing stearic acid. Its isotopically labeled form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification, allowing for correction of sample loss during extraction and analysis. The choice of extraction method is critical to ensure high recovery of the analyte of interest and to minimize lipid degradation and contamination. This document details three widely used liquid-liquid extraction (LLE) methods: Folch, Bligh & Dyer, and Matyash, as well as Solid-Phase Extraction (SPE) as an alternative for targeted analysis.
Monoacylglycerols are signaling molecules involved in various physiological processes, including the endocannabinoid system.[1][2] Accurate measurement of these lipids is vital for understanding their role in health and disease, and for the development of novel therapeutics targeting these pathways.[3][4]
Comparison of Lipid Extraction Techniques
The selection of an appropriate lipid extraction technique is dependent on the specific research question, the sample matrix, and the lipid classes of interest. Below is a summary of commonly used methods for the extraction of monoacylglycerols.
| Method | Principle | Advantages | Disadvantages | Typical Recovery of Monoacylglycerols (and related Diacylglycerols) |
| Folch | Partitioning of lipids into a chloroform (B151607) phase from a chloroform/methanol (B129727)/water mixture.[5] | High recovery for a broad range of lipids, including nonpolar and polar species. Well-established and widely referenced.[6] | Use of toxic chloroform. Labor-intensive and time-consuming.[7] | High, generally considered the "gold standard" for broad lipidome coverage.[6] |
| Bligh & Dyer | A modified version of the Folch method using a lower solvent-to-sample ratio.[7] | Reduced solvent consumption compared to the Folch method.[7] | Still uses chloroform. May have lower recovery for certain lipid classes in samples with high lipid content (>2%).[7] | Good, but may be slightly lower than the Folch method for complex samples.[6] |
| Matyash | Utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[5] | Safer solvent profile. The upper organic phase is easier to collect.[5] | May have lower recovery for some polar lipids compared to the Folch method.[4] | Good, with reported high recoveries for many lipid classes.[4] |
| Solid-Phase Extraction (SPE) | Separation based on the differential affinity of lipids for a solid stationary phase.[8] | High selectivity for specific lipid classes, leading to cleaner extracts. Amenable to automation.[8] | Can be more expensive. Method development may be required to optimize recovery.[8] | High for targeted monoacylglycerol analysis, with the benefit of removing interfering lipid classes like triacylglycerols.[8] |
Experimental Protocols
Detailed methodologies for the key lipid extraction techniques are provided below. When working with this compound, it is recommended to spike the internal standard into the sample before commencing the extraction to account for any procedural losses.
Folch Method
This method is highly efficient for the extraction of a wide range of lipids.[5]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample containing this compound
-
Glass homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.
-
Agitation: Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter paper or centrifuge to pellet the solid debris.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtered extract.
-
Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
Collection: Carefully aspirate the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Drying: Evaporate the chloroform from the lower phase under a stream of nitrogen to obtain the dried lipid extract.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for downstream analysis (e.g., LC-MS/MS).
Bligh & Dyer Method
This method is a modification of the Folch method that uses a lower volume of solvent.[7]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Sample containing this compound
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Initial Extraction: For a 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute.
-
Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve clear phase separation.
-
Collection: The lower chloroform layer contains the lipids. Carefully remove the upper aqueous layer.
-
Drying: Evaporate the chloroform from the lower phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipids in a suitable solvent for analysis.
Matyash Method (MTBE-based)
This method offers a safer alternative to chloroform-based extractions.[5]
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Sample containing this compound
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: To your sample, add methanol to a final concentration that creates a single-phase system with the sample's water content and the added MTBE. A common starting ratio is 1.5 mL of methanol for every 1 mL of aqueous sample.
-
MTBE Addition: Add 5 mL of MTBE and vortex for 10 minutes.
-
Phase Separation: Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifugation: Centrifuge at 1000 x g for 15 minutes. Two phases will form.
-
Collection: The upper MTBE phase contains the lipids. Transfer this layer to a new tube.
-
Drying: Evaporate the MTBE under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for your analytical method.
Solid-Phase Extraction (SPE) for Monoacylglycerols
This method is ideal for selectively isolating monoacylglycerols from a complex lipid extract.[8]
Materials:
-
Lipid extract (obtained from a primary extraction like Folch or Matyash)
-
SPE cartridge (e.g., silica-based or diol-bonded)
-
Diethyl ether
-
Methanol
-
SPE manifold
-
Collection tubes
-
Nitrogen gas evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with hexane.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to elute highly non-polar lipids such as triacylglycerols.
-
Elution of Monoacylglycerols: Elute the monoacylglycerols using a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Elution of Polar Lipids: More polar lipids can be eluted with a more polar solvent like methanol.
-
Drying and Reconstitution: Collect the monoacylglycerol fraction, evaporate the solvent under nitrogen, and reconstitute in a suitable solvent for analysis.
Visualizations
Experimental Workflow for Lipid Extraction
The following diagram illustrates a general workflow for the extraction and analysis of lipids from biological samples.
Caption: General workflow for lipid extraction and analysis.
Monoacylglycerol Signaling Pathway
Monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG), are key signaling molecules in the endocannabinoid system.[1][2] Their levels are tightly regulated by synthesis and degradation enzymes.
Caption: Endocannabinoid signaling pathway involving 2-arachidonoylglycerol.
References
- 1. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 5. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Stearoyl-rac-glycerol-13C3,d5 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in lipidomics for tracing the metabolic fate of lipids and for accurate quantification. 1-Stearoyl-rac-glycerol-13C3,d5 is a deuterated and carbon-13 labeled monoacylglycerol used as an internal standard in mass spectrometry-based lipidomics. Its known concentration allows for the precise quantification of its unlabeled counterpart and other related lipids in complex biological samples. This application note provides a detailed workflow for utilizing this compound in lipidomics experiments, from sample preparation to data analysis, and illustrates its relevance in signaling pathways.
Data Presentation
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects in the mass spectrometer. Below are tables summarizing key quantitative data for this standard and its unlabeled analogue.
Table 1: Molecular Properties
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |
| 1-Stearoyl-rac-glycerol | C₂₁H₄₂O₄ | 358.3083 |
| This compound | C₁₈¹³C₃H₃₇D₅O₄ | 366.3479[1] |
Table 2: Representative LC-MS/MS Parameters for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of lipids. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for targeted quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Stearoyl-rac-glycerol | 359.3156 [M+H]⁺ | 285.2839 [Stearoyl Cation] | 20 |
| This compound | 367.3552 [M+H]⁺ | 285.2839 [Stearoyl Cation] | 20 |
Note: These values are illustrative and should be optimized for the specific instrument and chromatographic conditions being used.
Experimental Protocols
A typical workflow for a lipidomics experiment using this compound involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
Protocol 1: Lipid Extraction from Biological Samples (Cells/Tissues)
This protocol is a modified Bligh-Dyer method for efficient extraction of lipids.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
This compound internal standard solution (in a suitable organic solvent)
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known amount of sample (e.g., 1 million cells or 10 mg of tissue) in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.25 mL of chloroform and vortex for 30 seconds.
-
Add 0.25 mL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
Data Analysis Workflow
The data analysis workflow for stable isotope dilution lipidomics experiments can be broken down into several key steps.
-
Raw Data Processing: The raw data files from the LC-MS/MS are processed using software such as Skyline, Xcalibur, or MassHunter. This step involves peak detection and integration for both the analyte (1-Stearoyl-rac-glycerol) and the internal standard (this compound).
-
Internal Standard Normalization: The peak area of the endogenous 1-Stearoyl-rac-glycerol is normalized to the peak area of the this compound internal standard. This ratio corrects for variability in sample preparation and instrument response.
-
Concentration Calculation: A calibration curve is typically generated using a series of known concentrations of the unlabeled standard spiked with a constant amount of the labeled internal standard. The concentration of the endogenous analyte in the biological sample is then calculated from this calibration curve.
-
Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are applied to compare the concentrations of 1-Stearoyl-rac-glycerol across different experimental groups.
Signaling Pathway Involvement
1-Stearoyl-rac-glycerol is a monoacylglycerol (MAG). MAGs are key intermediates in lipid metabolism and can be converted to diacylglycerols (DAGs). DAGs are important second messengers that activate a variety of downstream signaling pathways, most notably the Protein Kinase C (PKC) pathway.[2][3] This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
In this pathway, an external signal activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). 1-Stearoyl-rac-glycerol can be acylated by enzymes like monoacylglycerol acyltransferase (MGAT) to form DAG, thereby feeding into this critical signaling cascade.[4] DAG remains in the membrane and recruits and activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of monoacylglycerols in complex biological samples. The detailed protocols and data analysis workflow presented here offer a comprehensive guide for researchers in lipidomics and drug development to investigate the roles of these important lipid molecules in health and disease. Understanding the involvement of mono- and diacylglycerols in signaling pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of sn-1(3)-Monoacylglycerol and sn-2-Monoacylglycerol in Caecal Enterocytes and Hepatocytes of Brown Trout (Salmo trutta) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 1-Stearoyl-rac-glycerol-13C3,d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1-Stearoyl-rac-glycerol and its stable isotope-labeled internal standard, 1-Stearoyl-rac-glycerol-13C3,d5, primarily by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow.
Issue 1: Low signal intensity or significant signal suppression for 1-Stearoyl-rac-glycerol.
-
Question: My signal for 1-Stearoyl-rac-glycerol is much lower than expected, or it decreases when I analyze it in my sample matrix compared to a clean solvent. What could be the cause?
-
Answer: This is a classic sign of ion suppression, a major component of matrix effects.[1] Co-eluting endogenous components from your sample matrix, such as phospholipids (B1166683), can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3]
Troubleshooting Steps:
-
Confirm Matrix Effect: First, confirm that a matrix effect is present using one of the methods outlined in the FAQ section (e.g., post-extraction spiking).
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4][5] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar interfering substances.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by retaining the analyte on a solid support while interferences are washed away.[2][6]
-
Phospholipid Depletion: Specific techniques like HybridSPE®-Phospholipid combine protein precipitation with phospholipid removal and have been shown to be highly effective.[7]
-
-
Optimize Chromatography: Modifying your LC method can help separate 1-Stearoyl-rac-glycerol from co-eluting interferences.[8] Try adjusting the gradient profile or using a column with a different selectivity.
-
Sample Dilution: A simple, immediate step is to dilute your sample.[8] This can reduce the concentration of interfering components, but be mindful that it also dilutes your analyte, which may impact sensitivity.
-
Issue 2: Poor reproducibility and high variability in quantitative results.
-
Question: I am observing inconsistent results for my quality control (QC) samples and replicates. Why is my precision poor?
-
Answer: High variability is often a consequence of inconsistent matrix effects from sample to sample.[1][9] Minor differences in the composition of the matrix can lead to varying degrees of ion suppression or enhancement, affecting the reproducibility of your results.[1]
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound is critical. Since a SIL-IS is chemically and physically almost identical to the analyte, it will be affected by matrix effects in the same way.[9][10] By calculating the peak area ratio of the analyte to the SIL-IS, you can compensate for variations in signal intensity.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples, calibrators, and QCs. Inconsistent extraction recovery can contribute to variability.
-
Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in a blank matrix that is as close as possible to your study samples.[9] This helps to ensure that the calibrants and unknown samples experience similar matrix effects.
-
Issue 3: Unexpectedly high signal or signal enhancement.
-
Question: My signal for 1-Stearoyl-rac-glycerol is higher in the sample matrix than in a clean solvent. What is happening?
-
Answer: While less common than ion suppression, ion enhancement can also occur as part of the matrix effect.[1][2] Co-eluting compounds can sometimes improve the ionization efficiency of the analyte.
Troubleshooting Steps:
-
Confirm and Characterize: Use post-column infusion to identify the retention time regions where enhancement occurs.[2][6]
-
Chromatographic Separation: As with ion suppression, improving the chromatographic separation of your analyte from the interfering matrix components is a key strategy.
-
Rely on the Internal Standard: A co-eluting SIL-IS like this compound will also experience ion enhancement, allowing for accurate correction of the analyte signal.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1-Stearoyl-rac-glycerol analysis?
A1: Matrix effects are the alteration of the ionization efficiency of 1-Stearoyl-rac-glycerol by co-eluting, undetected components in the sample matrix.[2][8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, which compromises the accuracy and reproducibility of quantitative analysis.[8][11] In biological samples like plasma or tissue homogenates, phospholipids are a primary cause of matrix effects in lipid analysis.[2][3]
Q2: How can I quantitatively assess the magnitude of the matrix effect for my 1-Stearoyl-rac-glycerol assay?
A2: The post-extraction spiking method is a common quantitative approach.[2][8] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat (clean) solvent at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What is the role of the this compound internal standard?
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative LC-MS analysis.[10] Because this compound is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effects and any variability during sample processing.[10] By using the ratio of the analyte signal to the IS signal for quantification, these variations can be effectively normalized, leading to more accurate and precise results.[12]
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The "best" technique depends on the complexity of your sample matrix and the required sensitivity. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[3][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[4] For complex matrices like plasma, specialized techniques like HybridSPE®-Phospholipid that specifically target phospholipid removal are highly effective.[7]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of the analyte.
-
1-Stearoyl-rac-glycerol analytical standard.
-
This compound internal standard.
-
All solvents and reagents used in the extraction procedure.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): In a clean solvent (e.g., the final reconstitution solvent), prepare a solution of 1-Stearoyl-rac-glycerol at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Blank Matrix Extract): Process a sample of the blank matrix through your entire extraction procedure.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the 1-Stearoyl-rac-glycerol analytical standard to the same final concentration as Set A.[8]
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area from Set C / Peak Area from Set A) * 100
-
Extraction Recovery (%) = (Peak Area of a Pre-Spiked Sample / Peak Area from Set C) * 100 (where a pre-spiked sample is the blank matrix spiked before extraction).
-
Protocol 2: General Lipid Extraction using Solid-Phase Extraction (SPE)
This is a generalized protocol that should be optimized for your specific application.
Materials:
-
SPE cartridge (e.g., C18).
-
Sample (e.g., plasma with added this compound).
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., 5% methanol (B129727) in water to remove polar interferences).
-
Elution solvent (e.g., methanol or acetonitrile (B52724) to elute lipids).
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[8]
-
Equilibration: Pass the equilibration solvent to prepare the cartridge for the aqueous sample.[8]
-
Loading: Load the pre-treated sample onto the SPE cartridge.[8]
-
Washing: Pass the wash solvent through the cartridge to remove salts and other polar interferences.[2][8]
-
Elution: Elute the 1-Stearoyl-rac-glycerol and the internal standard with the elution solvent.[2][8]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Relative Cost |
| Protein Precipitation (PPT) | High | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium | Medium | Low to Medium |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Medium |
| HybridSPE®-Phospholipid | High | Very High (>99%)[2] | High | High |
This table summarizes general findings; specific performance may vary based on the exact protocol and matrix.
Visualizations
Caption: Experimental workflow for 1-Stearoyl-rac-glycerol analysis.
Caption: Troubleshooting workflow for matrix effect issues.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Monoglyceride Extraction: A Technical Support Guide for Optimal Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor recovery of monoglycerides (B3428702) during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the recovery of monoglycerides during extraction?
A1: The recovery of monoglycerides is primarily influenced by the choice of solvent system, extraction temperature, and the pH of the sample matrix. Monoglycerides are amphiphilic molecules, meaning they have both hydrophilic (water-loving) and lipophilic (fat-loving) properties. Therefore, the extraction solvent must be able to effectively solvate both parts of the molecule to ensure efficient recovery.
Q2: Which solvent systems are generally recommended for monoglyceride extraction?
A2: Several solvent systems can be employed for monoglyceride extraction, with the choice depending on the sample matrix and the desired purity of the extract. Common systems include:
-
Chloroform (B151607)/Methanol Mixtures: The Folch and Bligh-Dyer methods, which use chloroform and methanol, are widely used for total lipid extraction, including monoglycerides.[1] These methods are effective but involve chlorinated solvents, which may be a concern.
-
Hexane (B92381)/Isopropanol: This mixture offers a less toxic alternative to chloroform-based systems and has been shown to be effective for extracting apolar lipids, which can include monoglycerides.[2]
-
Ethanol (B145695)/Water Mixtures: Aqueous ethanol solutions can be highly selective for monoglycerides, particularly in separating them from di- and triglycerides.[3][4]
-
Methanol/tert-Butyl Methyl Ether (MTBE): This system is another effective alternative to chloroform-based extractions.[2]
Q3: How does temperature affect monoglyceride recovery?
A3: Temperature plays a crucial role in the solubility of monoglycerides and the overall extraction efficiency. Generally, increasing the temperature can enhance the solubility of monoglycerides in the extraction solvent. However, excessively high temperatures (above 120°C) can lead to degradation of the monoglycerides.[3] For some enzymatic reactions to produce monoglycerides, lower temperatures can surprisingly lead to a higher concentration of the desired product.[5] A common temperature range for extraction is between 60°C and 80°C.[3]
Q4: What is the impact of pH on the extraction of monoglycerides?
A4: The pH of the aqueous phase can significantly influence the extraction efficiency of certain lipids. For ionizable lipids, adjusting the pH to suppress their ionization can enhance their partitioning into the organic solvent. While monoglycerides are not strongly ionizable, the overall sample matrix pH can affect their extraction by influencing the solubility of other components and the potential for emulsion formation.
Q5: What are emulsions and how do they lead to poor recovery?
A5: Emulsions are stable mixtures of two immiscible liquids, such as oil and water, often stabilized by surfactant-like molecules present in the sample.[5][6] During liquid-liquid extraction, the formation of an emulsion at the interface between the aqueous and organic layers can trap the target analytes, including monoglycerides, preventing their complete transfer into the organic phase and thus leading to poor recovery.[6]
Troubleshooting Guide: Poor Monoglyceride Recovery
This guide provides a systematic approach to troubleshooting common issues encountered during monoglyceride extraction.
Issue 1: Low Yield of Monoglycerides in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Polarity Mismatch: The polarity of your solvent may not be suitable for monoglycerides. For non-polar lipids, a less polar solvent might be needed, while for more polar lipids, a more polar solvent system is required.[7] Consider switching to a different solvent system as outlined in the FAQs. - Solvent Ratios: The ratio of solvents in a mixture is critical. For chloroform/methanol extractions, ensure the correct ratios are used to maintain a single phase during extraction and achieve proper phase separation after the addition of water. |
| Suboptimal Temperature | - Temperature Too Low: Increase the extraction temperature to the recommended range of 60-80°C to improve monoglyceride solubility.[3] - Temperature Too High: Avoid temperatures above 120°C to prevent thermal degradation of the monoglycerides.[3] |
| Incorrect pH | - Adjust Sample pH: Although monoglycerides are not strongly ionizable, the pH of the sample can affect the overall extraction. Experiment with adjusting the pH of the aqueous phase to see if it improves recovery. |
| Incomplete Extraction | - Insufficient Shaking/Mixing: Ensure vigorous and adequate mixing of the sample with the extraction solvent to maximize the surface area for mass transfer. - Insufficient Extraction Time: Allow sufficient time for the monoglycerides to partition into the organic phase. - Multiple Extractions: Perform multiple extractions of the aqueous phase with fresh solvent to ensure complete recovery. |
| Analyte Degradation | - Unstable Compounds: If the monoglycerides are unstable, consider using antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen).[7] |
Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Molecules | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. This can prevent the formation of a stable emulsion.[6] - Centrifugation: Centrifuging the mixture can help to break the emulsion and separate the layers.[8] - Addition of Salt (Salting Out): Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which can help to break the emulsion.[6] - Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6] - Filtration: Passing the mixture through a bed of filter aid (e.g., Celite) or phase separation filter paper can sometimes help to break the emulsion.[6] |
| Presence of Particulates | - Sample Pre-treatment: Centrifuge the initial sample to remove any solid particulates before beginning the extraction process. |
Quantitative Data Summary
The following table summarizes reported recovery and purity data for monoglycerides using different techniques.
| Extraction/Purification Method | Starting Material | Key Parameters | Monoglyceride Purity/Yield | Reference |
| Liquid-Liquid Extraction with Aqueous Ethanol | Technical Monoglycerides (38.9% purity) | Commercial hexane and aqueous ethanol | Up to 80% purity | [4] |
| Fractional Crystallization from Aqueous Ethanol | Technical Monoglyceride | Cooling the extract to 0°C | 92% purity, 74% recovery of monoglycerides | [4] |
| Molecular Distillation | Mixture of acylglycerols and fatty acids | Evaporator Temperature: 250°C, Feed Flow Rate: 10.0 mL/min | 80% purity in distillate, 35% recovery | [9] |
| Enzymatic Synthesis (Solvent-Free) | Crude Glycerol and Soybean Oil | Novozym 435 catalyst, 12.7 wt% enzyme, 5.7:1 glycerol:oil molar ratio, 65.2°C | 28.93% yield | [10] |
| Enzymatic Synthesis with Solvent | Sunflower Oil and Glycerol | tert-butanol as solvent | 60-70% yield within 2 hours | [10] |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (LLE) of Monoglycerides
This protocol is a generalized procedure and may require optimization based on the specific sample matrix.
-
Sample Preparation: Homogenize the sample if it is solid. If the sample is aqueous, it can be used directly.
-
Solvent Addition: Add the chosen extraction solvent system (e.g., a 2:1 mixture of chloroform:methanol) to the sample in a separatory funnel. The ratio of solvent to sample volume should be optimized, but a common starting point is 3:1 (v/v).
-
Mixing: Stopper the funnel and mix the contents. To minimize emulsion formation, gentle inversions are recommended over vigorous shaking.[6]
-
Phase Separation:
-
For a Bligh-Dyer type extraction, add an appropriate amount of water to induce phase separation.
-
Allow the mixture to stand until two distinct layers are formed.
-
-
Collection of Organic Phase: Carefully drain the lower organic layer (in the case of chloroform-based systems) into a clean collection flask.
-
Re-extraction: For exhaustive extraction, add a fresh portion of the organic solvent to the remaining aqueous layer, repeat the mixing and phase separation steps, and combine the organic layers.
-
Washing: Wash the combined organic extracts with a small volume of water or a salt solution (brine) to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and then evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the lipid extract containing the monoglycerides.
General Protocol for Solid-Phase Extraction (SPE) for Lipid Classes
SPE can be used to fractionate lipid classes, including monoglycerides. The choice of sorbent and solvents is critical.
-
Sorbent Selection: For separating lipid classes, a silica-based sorbent is commonly used.
-
Column Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., a mixture of hexane and diethyl ether).
-
Sample Loading: Dissolve the lipid extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Elution of Fractions:
-
Elute less polar lipids like triglycerides with a non-polar solvent (e.g., hexane or a mixture with a low percentage of a more polar solvent).
-
Elute diglycerides and free fatty acids with solvent mixtures of increasing polarity.
-
Elute monoglycerides with a more polar solvent mixture, such as diethyl ether or a mixture of diethyl ether and methanol.[11]
-
-
Fraction Analysis: Collect each fraction separately and analyze for the presence of monoglycerides using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful extraction.
Caption: A generalized workflow for the liquid-liquid extraction of monoglycerides.
Caption: A decision tree for troubleshooting poor monoglyceride recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of 1- and 2-Monoglyceride Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of 1- and 2-monoglyceride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 1- and 2-monoglyceride isomers?
The primary challenge lies in the structural similarity of the isomers, which results in close elution times and potential co-elution. A significant issue is the potential for acyl migration, where the acyl chain moves from the sn-2 position to the more stable sn-1 or sn-3 position, converting the 2-monoglyceride into a 1-monoglyceride.[1][2] This isomerization can occur during sample preparation, storage, and even during chromatographic analysis, leading to inaccurate quantification.
Q2: Which chromatographic techniques are most suitable for separating these isomers?
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all effective methods for separating 1- and 2-monoglyceride isomers. The choice of technique often depends on the sample matrix, the desired level of resolution, and the available instrumentation. HPLC is widely used for its versatility, while GC, typically requiring derivatization, offers high resolution. SFC is a "green" alternative that can provide fast and efficient separations, particularly for preparative purposes.[3][4]
Q3: How can I prevent acyl migration during sample preparation and analysis?
To minimize acyl migration, it is crucial to handle samples at low temperatures and avoid acidic or basic conditions.[1] For instance, using solvents like acetone (B3395972) or diethyl ether instead of methanol (B129727) during extraction can reduce isomerization.[5] When derivatizing for GC analysis, it is important to use a rapid and efficient method. For all techniques, minimizing the time between sample preparation and analysis is recommended. The use of polar solvents, such as t-butanol, has been shown to inhibit isomerization.[2]
Q4: What are the common detectors used for the analysis of monoglycerides?
For HPLC, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are common as they do not require a chromophore in the analyte.[6][7] Mass Spectrometry (MS) is also frequently coupled with HPLC, GC, and SFC to provide structural information and enhance selectivity. For GC, Flame Ionization Detectors (FID) are widely used for quantification after silylation of the monoglycerides.[8][9]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of 1- and 2-Monoglyceride Peaks
Poor resolution is a frequent challenge in the separation of these structurally similar isomers.[10][11] The following troubleshooting steps can help improve the separation.
Troubleshooting Workflow for Poor Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl group migrations in 2-monoolein | Semantic Scholar [semanticscholar.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seoho.biz:5000 [seoho.biz:5000]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. toolify.ai [toolify.ai]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Low-Abundance Labeled Lipid Quantification
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming the complexities of quantifying low-abundance labeled lipids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve accurate and reproducible results in your lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles when quantifying low-abundance labeled lipids?
A1: The quantification of low-abundance labeled lipids, such as signaling molecules like eicosanoids, is inherently challenging due to several factors. These lipids are often present at very low physiological concentrations, sometimes in the picomolar to nanomolar range.[1] They can be chemically unstable and susceptible to degradation during sample handling and analysis.[1] Furthermore, the presence of numerous structurally similar isomers can complicate their separation and accurate detection.[1] A significant hurdle is the "matrix effect," where other components in a complex biological sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1]
Q2: Why is meticulous sample preparation so critical for this type of analysis?
A2: Effective sample preparation is paramount for the successful quantification of low-abundance lipids. The primary goals are to isolate the target lipids from a complex biological matrix, remove interfering substances such as proteins and salts, and concentrate the analytes to a level that is detectable by the analytical instrument.[2] The choice of extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can significantly influence the recovery and stability of the target lipids.[1][3] To prevent the degradation of these sensitive molecules, it is often recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and to add antioxidants like butylated hydroxytoluene (BHT) during the extraction process.[1][4]
Q3: What is the significance of using internal standards in my experiments?
A3: Internal standards are crucial for achieving accurate and precise quantification in lipidomics.[5] These are compounds with chemical properties similar to the analyte of interest that are added to the sample at a known concentration before sample preparation begins.[1] Stable isotope-labeled internal standards are considered the "gold standard" because they behave almost identically to the endogenous analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[1][5][6] This allows them to effectively compensate for sample loss during preparation and for variations in instrument response caused by matrix effects.[1]
Q4: How can I effectively minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is essential for accurate quantification. Several strategies can be employed:
-
Use of Stable Isotope-Labeled Internal Standards: As mentioned, these co-elute with the analyte and can help normalize for signal variations caused by the matrix.[1]
-
Thorough Sample Cleanup: Implementing robust sample preparation techniques, such as solid-phase extraction (SPE), can effectively remove many of the interfering matrix components.[1][2]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve better separation between the analyte of interest and co-eluting matrix components can significantly reduce ion suppression.[1]
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components. However, this approach must be used cautiously as it may also reduce the concentration of the low-abundance analyte below the limit of detection.[1]
Q5: What are the benefits of using LC-MS/MS for analyzing low-abundance lipids?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of low-abundance lipids due to its high sensitivity and specificity.[7] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the highly selective detection and quantification of target analytes, even in complex biological matrices.[7] This targeted approach helps to filter out background noise and focus on the specific lipids of interest.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Degradation: Labeled lipids can be unstable and may degrade during sample collection, storage, or processing.[1] 2. Inefficient Extraction: The chosen extraction method may not be optimal for the target lipids.[1] 3. Ion Suppression: Co-eluting matrix components can suppress the analyte's signal in the mass spectrometer.[1] 4. Insufficient Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect the low concentrations of the analyte.[1] | 1. Improve Sample Handling: Immediately flash-freeze samples after collection and store them at -80°C. Consider adding an antioxidant like BHT during the extraction process.[1] 2. Optimize Extraction Protocol: Experiment with different extraction methods (e.g., LLE vs. SPE) and various solvents. Ensure the pH is optimized for your specific analytes.[1] 3. Enhance Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering compounds. Implement a more rigorous sample cleanup protocol.[1] 4. Increase Instrument Sensitivity: Utilize a more sensitive mass spectrometer or optimize the ion source conditions. Derivatization of the lipid can also improve ionization efficiency.[1] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the solvents or reagents used can contribute to a high background signal.[1] 2. Matrix Effects: The biological matrix itself can be a significant source of background noise.[1] 3. Carryover: Residual analyte from a previous injection can lead to an elevated baseline.[1] | 1. Use High-Purity Reagents: Employ LC-MS grade solvents and high-purity reagents. Prepare fresh mobile phases regularly.[1] 2. Implement Thorough Sample Cleanup: Utilize effective sample preparation techniques like SPE to remove as much of the matrix as possible.[1] 3. Optimize Wash Method: Implement a robust needle and column wash method between sample injections to prevent carryover.[1] |
| Poor Peak Shape | 1. Inappropriate Column Chemistry: The LC column may not be suitable for the separation of your target lipids.[1] 2. Suboptimal Mobile Phase: The composition or pH of the mobile phase may not be ideal for the analytes.[1] 3. Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[1] | 1. Select an Appropriate Column: Use a column specifically designed for lipid analysis, such as a C18 column.[1] 2. Optimize Mobile Phase: Adjust the mobile phase composition, gradient, and pH. Adding a small amount of acid, like formic acid, can often improve the peak shape for acidic lipids.[1] 3. Reduce Injection Volume: Try diluting the sample or injecting a smaller volume onto the column.[1] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Lipid Mediators from Plasma
This protocol is adapted from methods designed for the extraction of eicosanoids and other lipid mediators from biological fluids.[1]
Materials:
-
OASIS HLB 3cc (60mg) Extraction Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid
-
Methyl Formate
-
Internal Standard Mix (containing stable isotope-labeled standards for target analytes)
-
Plasma sample
-
Vortex mixer
-
Centrifuge
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw the plasma sample on ice. To 1 mL of plasma, add 5 µL of the internal standard mix and vortex briefly.[1]
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash with 3 mL of 5% methanol in water.
-
Wash with 3 mL of 50% methanol with 0.2% acetic acid.
-
Wash with 3 mL of 50% methanol.
-
-
Drying: Dry the cartridge under vacuum for 10 minutes to remove any residual liquid.
-
Elution:
-
Elute the lipid mediators with 1 mL of 97% methyl formate.
-
Elute again with 1 mL of 100% methanol.
-
Collect both eluates in the same tube.
-
-
Drying and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 5. lipidomicstandards.org [lipidomicstandards.org]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meet Lipid Quantitation Challenges with Targeted Lipidomics [premierbiosoft.com]
Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Lipid Tracers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterium-labeled lipid tracers. This resource provides detailed guidance to help you minimize the isotopic exchange of deuterium (B1214612), ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for lipid tracer studies?
A1: Deuterium (²H) exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on your lipid tracer is replaced by a hydrogen atom from the surrounding environment, such as from solvents or buffers.[1] This is problematic because it leads to a loss of the isotopic label, which can compromise the accuracy of quantitative analyses that rely on these standards.[2] The loss of the deuterium label can result in an underestimation of the tracer's concentration and lead to the misinterpretation of metabolic flux or other dynamic processes being studied.
Q2: Which hydrogen atoms on a lipid molecule are most susceptible to exchange?
A2: Hydrogen atoms attached to heteroatoms (e.g., oxygen in hydroxyl and carboxyl groups, nitrogen in amine groups) are considered "labile" and are most prone to rapid exchange with protons from the solvent.[3] While hydrogens on carbon atoms are generally considered "non-labile," they can still undergo exchange under certain conditions, such as catalysis by acids, bases, or metals, although at a much slower rate.[3]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of deuterium exchange is primarily influenced by three key experimental parameters:
-
pH: The exchange process is catalyzed by both acids and bases. The rate of exchange is at its minimum at a pH of approximately 2.5.[3][4] The rate increases significantly as the pH moves towards more basic or acidic conditions away from this minimum.[4]
-
Temperature: Higher temperatures significantly increase the rate of deuterium exchange.[5] Conversely, lowering the temperature is a critical step in minimizing the loss of the deuterium label.
-
Solvent: The type of solvent used plays a crucial role. Protic solvents, which contain O-H or N-H bonds (e.g., water, methanol, ethanol), can readily exchange their protons with the deuterium on the lipid tracer.[6] Aprotic solvents (e.g., acetonitrile, chloroform (B151607), hexane), which lack these bonds, are much less likely to cause deuterium exchange.[6]
Q4: How should I store my deuterated lipid tracers to maintain their isotopic integrity?
A4: Proper storage is critical. For long-term stability, deuterated lipid standards should be stored at or below -16°C.[7] If the lipid is dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[7] It is best to store them in glass vials with Teflon-lined caps (B75204) to prevent contamination from plasticizers.[7] For unsaturated lipids, which are prone to oxidation, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen).[8]
Q5: Can I use standard plastic labware when handling my deuterated lipid solutions?
A5: It is strongly recommended to avoid plastic containers and pipette tips when handling deuterated lipids in organic solvents.[7] Plasticizers and other contaminants can leach from the plastic into the solvent, potentially interfering with your analysis.[7] Use glass, stainless steel, or Teflon-lined equipment for all transfers and storage of organic solutions of your lipid tracers.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with deuterium-labeled lipid tracers.
Problem: Loss of Deuterium Label Detected by Mass Spectrometry
Symptom: You observe a lower-than-expected mass for your lipid tracer, or the appearance of an unlabeled peak, suggesting a loss of deuterium.
| Potential Cause | Recommended Solution |
| Exposure to Protic Solvents | Whenever possible, use aprotic solvents (e.g., acetonitrile, chloroform, hexane) for sample preparation and analysis. If aqueous solutions are necessary, use D₂O-based buffers to minimize exchange. |
| Inappropriate pH | If working with aqueous solutions, maintain a pH of ~2.5 to minimize the rate of exchange.[4] This can be achieved by adding a small amount of formic acid. |
| Elevated Temperature | Keep samples on ice or at 4°C throughout the entire workflow, from extraction to injection into the mass spectrometer.[9] |
| Prolonged Sample Preparation Time | Streamline your sample preparation protocol to minimize the time the lipid tracer is in a potentially compromising environment. |
| Improper Storage | Ensure your deuterated lipids are stored at the recommended temperature (≤ -16°C) and in appropriate containers (glass with Teflon-lined caps).[7] |
Problem: Inconsistent or Poorly Reproducible Results
Symptom: You observe high variability in the measured isotopic enrichment between replicate samples.
| Potential Cause | Recommended Solution |
| Variable Back-Exchange | Standardize every step of your sample handling and analysis workflow. Consistent timing, temperatures, and reagent preparation are crucial for reproducible levels of any unavoidable back-exchange.[5] |
| Contamination from Labware | As mentioned, avoid plastics. Ensure all glassware is meticulously cleaned and dried before use to remove any residual water or other protic substances. |
| Incomplete Solubilization | Ensure the deuterated lipid is fully dissolved in the chosen solvent. Gentle warming or sonication can help, but be cautious with unsaturated lipids as they are more susceptible to degradation.[7] |
Data Presentation: Factors Affecting Deuterium Exchange
The following tables summarize the qualitative and semi-quantitative impact of key experimental parameters on the rate of deuterium back-exchange.
Table 1: Effect of pH on the Rate of Deuterium Back-Exchange
| pH Range | Relative Exchange Rate | Notes |
| < 2.0 | Increasing | Acid-catalyzed exchange dominates. |
| 2.2 - 2.8 | Minimum | The rate of H/D exchange is at its lowest in this range.[3][4] |
| 3.0 - 6.0 | Moderate and Increasing | Both acid and base catalysis contribute. |
| > 7.0 | High and Increasing | Base-catalyzed exchange becomes the dominant mechanism and is very rapid.[4] |
Table 2: Effect of Temperature on the Rate of Deuterium Back-Exchange
| Temperature | Relative Exchange Rate | Notes |
| ≤ 0°C | Very Low | Ideal for quenching the exchange reaction and for sample processing and analysis.[9] |
| 4°C | Low | Commonly used for sample storage and handling on the benchtop. |
| Room Temperature (~20-25°C) | Moderate | Exchange can be significant, especially over longer periods. |
| > 30°C | High to Very High | Should be avoided to prevent substantial loss of the deuterium label. |
Table 3: Effect of Solvent Type on Deuterium Back-Exchange
| Solvent Type | Examples | Potential for Exchange | Notes |
| Aprotic | Acetonitrile, Chloroform, Hexane, Dichloromethane, Tetrahydrofuran | Very Low | These are the recommended solvents for handling and analyzing deuterated lipid tracers.[6] |
| Protic | Water (H₂O), Methanol, Ethanol, Isopropanol (B130326) | High | These solvents have exchangeable protons and will lead to the loss of the deuterium label.[6] |
| Deuterated Protic | Deuterium Oxide (D₂O), Methanol-d4 | Low (for back-exchange) | Can be used when a protic solvent is necessary to maintain an environment rich in deuterium. |
Experimental Protocols
Protocol 1: General Handling and Preparation of Deuterated Lipid Stock Solutions
This protocol outlines the best practices for preparing a concentrated stock solution from a solid or neat oil deuterated lipid standard.
Materials:
-
Deuterated lipid standard
-
High-purity aprotic solvent (e.g., chloroform, acetonitrile)
-
Glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Before opening, allow the sealed container of the deuterated lipid to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold standard.[7]
-
Inert Atmosphere: If the lipid is unsaturated or otherwise sensitive to oxidation, perform the following steps under a gentle stream of an inert gas.
-
Weighing: Carefully and accurately weigh the desired amount of the lipid standard into a clean, dry glass vial.
-
Dissolution: Add the calculated volume of the appropriate aprotic solvent to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the lipid is completely dissolved.
-
Storage: Store the stock solution at -20°C ± 4°C under an inert atmosphere if necessary.[7]
Protocol 2: Quenching and Extraction of Deuterated Lipid Tracers from Biological Samples
This protocol is designed to minimize deuterium back-exchange during the extraction of lipid tracers from a biological matrix (e.g., plasma, cells, tissue homogenates).
Materials:
-
Ice-cold quench/extraction solvent (e.g., a mixture of aprotic solvents like isopropanol and hexane, or a Bligh-Dyer or Folch extraction mixture using chloroform and methanol)
-
Ice bath
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Pre-chill: Ensure all solvents, tubes, and pipette tips are pre-chilled on ice.
-
Quenching and Extraction: To the biological sample, add a sufficient volume of the ice-cold extraction solvent. The rapid introduction of a cold, largely aprotic environment will significantly slow down enzymatic activity and deuterium exchange.
-
Homogenization/Vortexing: Immediately and thoroughly mix the sample and extraction solvent to ensure complete quenching and efficient lipid extraction. Perform this step on ice.
-
Phase Separation (if applicable): If using a biphasic extraction method (e.g., Bligh-Dyer or Folch), add the appropriate aqueous phase (ideally D₂O-based if subsequent aqueous contact is unavoidable) and centrifuge at a low temperature (e.g., 4°C) to separate the organic and aqueous layers.
-
Collection of Lipid Extract: Carefully collect the organic phase containing the lipids into a clean, pre-chilled glass vial.
-
Drying and Reconstitution: If the solvent needs to be evaporated, do so under a stream of inert gas at a low temperature. Reconstitute the dried lipid extract in an appropriate aprotic solvent for analysis.
-
Analysis: Analyze the samples as quickly as possible, maintaining low temperatures throughout the process.
Visualizations
Caption: Workflow for minimizing deuterium exchange during lipid extraction and analysis.
Caption: A logical troubleshooting guide for diagnosing the cause of deuterium loss.
References
- 1. Kinetics of phospholipid exchange between bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Basis for Deuterium Labeling of Fat and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein-Lipid Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloroform - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: Correcting for Natural Isotope Abundance in ¹³C Labeling Studies
Welcome to the technical support center for ¹³C labeling studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the correction for natural isotope abundance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it necessary to correct for it in ¹³C labeling studies?
A: Natural isotopic abundance refers to the fact that many elements, including carbon, exist in nature as a mixture of isotopes. For carbon, the vast majority is ¹²C, but approximately 1.1% is the heavier stable isotope ¹³C.[1] In stable isotope labeling experiments, the objective is to trace the incorporation of the experimentally introduced ¹³C tracer into various metabolites.[1][2] However, mass spectrometers detect the total ¹³C content in a molecule, which is a combination of the ¹³C from the tracer and the ¹³C that was naturally present in the molecule's constituent atoms (including other elements like hydrogen, oxygen, and nitrogen which also have naturally occurring heavy isotopes).[1][3][4] Therefore, correcting for this natural abundance is critical to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes and pathway activities.[1][2]
Q2: What is a Mass Isotopomer Distribution (MID) and how does it relate to natural abundance correction?
A: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a specific metabolite.[1] Isotopologues are molecules that are identical in chemical formula but differ in their isotopic composition.[1] For a metabolite with 'n' carbon atoms, there can be M+0 (containing no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues. The MID is a vector that represents the relative abundance of each of these isotopologues, with the sum of all fractions equaling 1 (or 100%).[1] The raw MID obtained from a mass spectrometer includes contributions from both the ¹³C tracer and the naturally abundant isotopes. The correction process aims to remove the contribution of natural isotopes to reveal the true extent of tracer incorporation.
Q3: How is the correction for natural ¹³C abundance typically performed?
A: The correction is most commonly performed using a matrix-based approach.[1] A correction matrix is constructed that mathematically accounts for the natural isotopic abundances of all elements in the metabolite or fragment being analyzed.[1][4] This matrix allows for the conversion of the measured (raw) mass isotopomer distribution into a corrected distribution that reflects only the incorporation of the ¹³C label from the tracer.[5] Several software tools are available to perform this correction, including IsoCor, IsoCorrectoR, and PolyMID-Correct.[5][6]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the data correction process in your ¹³C labeling experiments.
Problem 1: Poor fit between simulated and measured labeling data after correction.
A high sum of squared residuals (SSR) after data fitting indicates a poor fit between your model-simulated and experimentally measured isotopic labeling data, which can compromise the reliability of your estimated fluxes.[7]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Metabolic Model | Verify Reactions: Double-check all reactions in your metabolic model for biological accuracy and completeness for your specific organism and experimental conditions.[7][8] Check Atom Transitions: Ensure that the atom mapping for each reaction is correct.[7][8] Consider Compartmentalization: For eukaryotic cells, confirm that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in your model.[7][8] |
| Failure to Reach Isotopic Steady State | A key assumption for standard ¹³C-MFA is that the system has reached an isotopic steady state.[7] Extend Labeling Time: If you suspect the system is not at steady state, consider extending the labeling period and re-sampling.[7] Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, INST-MFA methods, which do not require this assumption, may be more appropriate.[7] |
| Analytical Errors | Issues with sample preparation or instrumentation can introduce errors into the labeling data.[7] Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources.[7] Verify Instrument Performance: Regularly calibrate and validate the performance of your mass spectrometer.[7] |
Problem 2: Wide confidence intervals for calculated metabolic fluxes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | The selected tracer may not provide enough labeling variation to accurately resolve the flux of interest.[7] Select a More Informative Tracer: Utilize in silico experimental design tools to identify a tracer that is predicted to offer better resolution for your pathways of interest.[7] |
| High Measurement Noise | Large errors in the labeling data will propagate to the flux estimates, increasing their uncertainty.[7] Perform Replicate Measurements: Analyze both biological and technical replicates to obtain a more accurate estimation of measurement variance.[7] |
| Correlated Fluxes | The structure of the metabolic network itself can make it challenging to independently resolve certain fluxes. Expand Measurement Set: Measure the labeling patterns of more metabolites, particularly those closely connected to the poorly resolved fluxes.[8] Utilize Different Analytical Techniques: Combining data from different platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information.[8] |
Problem 3: Inaccurate or unexpected corrected mass isotopomer distributions.
If your corrected data shows unexpected patterns, such as negative fractional abundances or enrichment values that don't align with biological expectations, it could indicate an issue with the correction process itself.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Elemental Formula | The correction algorithm relies on the precise elemental formula of the metabolite or fragment being analyzed. Verify Molecular Formula: Double-check the chemical formula used as input for the correction software, including any derivatizing agents. |
| Incorrect Natural Abundance Values | While generally standard, the natural abundance values used by the correction software could be a source of error if they are incorrect. Check Isotope Abundance Table: Ensure the software is using the correct natural abundance values for all relevant isotopes (¹³C, ¹⁵N, ¹⁸O, etc.). |
| Tracer Impurity Not Accounted For | The isotopic purity of the ¹³C-labeled tracer can affect the final labeling pattern. Correct for Tracer Purity: Many correction tools, such as IsoCorrectoR and PolyMID-Correct, allow you to input the isotopic purity of your tracer to account for this.[6][9] |
Experimental Protocols & Data
Natural Isotope Abundances
Accurate correction requires precise knowledge of the natural abundances of stable isotopes. The following table provides standard abundance values.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 |
Note: These values can vary slightly depending on the source.
General Experimental Workflow for ¹³C Labeling and Data Correction
The process of correcting for natural isotope abundance is a critical step in the broader workflow of a ¹³C labeling experiment.
Caption: Workflow for ¹³C labeling experiments and data analysis.
Conceptual Diagram of Natural Abundance Correction
The correction process mathematically deconvolutes the measured isotopic distribution to isolate the signal from the ¹³C tracer.
Caption: The process of correcting for natural isotope abundance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling 1-Stearoyl-rac-glycerol-13C3,d5
This technical support center provides best practices for the storage and handling of 1-Stearoyl-rac-glycerol-13C3,d5, a stable isotope-labeled internal standard used in mass spectrometry-based analyses. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon receipt?
A1: Immediately upon receipt, this compound should be stored at 2-8°C in a refrigerator.[1] Some suppliers may recommend -20°C for the non-labeled version, which is also an acceptable storage temperature for long-term stability.[2][3] Ensure the container is tightly sealed to prevent contamination.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Chloroform is a suitable solvent for reconstituting this compound.[2] For other potential solvents, it is advisable to consult the manufacturer's product data sheet.
Q3: How should I handle the compound to avoid degradation?
A3: To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles. If you need to use small amounts frequently, it is recommended to aliquot the stock solution into single-use vials. Additionally, protect the compound from direct sunlight and moisture.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Ensure adequate ventilation in the work area.[4] Although stable isotopes are not radioactive, they should be handled with care.[5]
Q5: What is the expected stability of this compound?
Q6: Can I use this compound for in-vivo studies?
A6: This compound is primarily intended for use as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[6] It is not intended for human or veterinary use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor solubility in the chosen solvent. | The compound may have degraded due to improper storage. The solvent may not be appropriate. | Ensure the compound has been stored at the correct temperature and is protected from light and moisture. Try reconstituting in chloroform.[2] If the issue persists, contact the supplier. |
| Inconsistent results in quantitative analysis. | Improper handling leading to contamination or degradation. Inaccurate pipetting of the internal standard. | Use fresh aliquots for each experiment to avoid contamination. Ensure pipettes are properly calibrated. Prepare a fresh stock solution. |
| Unexpected peaks in mass spectrometry analysis. | Contamination of the sample or internal standard. Degradation of the compound. | Handle the compound in a clean environment. Use high-purity solvents. Analyze a fresh aliquot of the internal standard to check for degradation products. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 2-8°C | [1] |
| Alternative Storage Temperature | -20°C | [2][3] |
| Molecular Weight | 366.56 g/mol | [1] |
| Solubility | Chloroform: 50 mg/ml (for unlabeled) | [2] |
| Stability (unlabeled) | ≥ 4 years | [2] |
Experimental Workflow and Troubleshooting Diagrams
Caption: Workflow for handling and using the internal standard.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Enhancing Reproducibility in Lipidomics with Labeled Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of their lipidomics experiments through the effective use of labeled standards.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Data Across Samples
Question: My quantitative lipidomics data shows high variability (%RSD) in my quality control (QC) samples, even after normalization with an internal standard. What are the potential causes and how can I troubleshoot this?
Answer: High variability in quantitative data, even with the use of an internal standard (IS), can stem from several sources throughout the experimental workflow. Here’s a step-by-step guide to pinpoint and address the issue:
-
Verify Internal Standard Spiking:
-
When was the IS added? The ideal internal standard should be added as early as possible in the workflow, preferably before lipid extraction, to account for variability in sample preparation steps.[1]
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Is the IS concentration correct? Ensure the concentration of the internal standard is within the linear range of the instrument.[1] Inconsistent or incorrect spiking can introduce significant error.
-
-
Evaluate Sample Preparation:
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Extraction Efficiency: Inconsistent lipid extraction can be a major source of variability. Ensure your extraction protocol (e.g., Folch or Bligh-Dyer) is performed consistently across all samples.[1] Thorough vortexing and precise phase separation are critical.[1]
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Sample Handling: Multiple freeze-thaw cycles can alter lipid profiles. Assess the impact of sample handling on your data.
-
-
Assess Chromatographic Performance:
-
Peak Shape and Retention Time: Poor peak shape and shifting retention times can lead to inaccurate integration and quantification.[2] Ensure your chromatographic method provides sufficient resolution and reproducibility.[2] A stable column temperature is crucial for reproducible retention times.[1]
-
Co-elution: The internal standard should ideally co-elute with the analytes of interest to experience the same matrix effects.[3]
-
-
Investigate Matrix Effects:
-
What are matrix effects? Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[3][4]
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How to assess matrix effects: A post-extraction addition experiment can help quantify the extent of ion suppression or enhancement.[4] This involves comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.
-
-
Review Data Processing:
-
Integration Parameters: Inconsistent peak integration is a common source of variability. Manually inspect raw data peaks to avoid computational errors from automated software.[2] Ensure sufficient data points (preferably 6-10) across each chromatographic peak for accurate integration.[2][5]
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Normalization Strategy: Different normalization strategies can yield different results. Systematically compare various internal standard-based normalization approaches to find the one that best reduces variation in your QC samples.[6][7][8]
-
Issue 2: Suspected Matrix Effects Compromising Data Accuracy
Question: I suspect matrix effects are impacting the accuracy of my lipid quantification, even with the use of a stable isotope-labeled internal standard. How can I confirm and mitigate this?
Answer: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, they may not always be sufficient, especially in complex biological matrices.[1][4] Here’s how to troubleshoot and address this issue:
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Confirming Matrix Effects:
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Post-Extraction Addition Experiment: This is a key experiment to quantify matrix effects.[4]
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Prepare three sets of samples:
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Analyte in a pure solvent (neat solution).
-
Blank matrix extract with the analyte spiked in post-extraction.
-
Blank matrix extract without the analyte.
-
-
Calculate the matrix factor (MF) as the ratio of the peak area in the post-extraction spiked sample to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
-
Mitigation Strategies:
-
Optimize Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. This could involve solid-phase extraction (SPE) or modifications to your liquid-liquid extraction protocol.[4]
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Chromatographic Separation: Improve the chromatographic separation to resolve your analytes of interest from the co-eluting matrix components.[4] This can be achieved by:
-
Using a different column chemistry (e.g., C18, HILIC).
-
Modifying the mobile phase composition or gradient profile.[4]
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact. However, ensure your analyte concentration remains above the limit of quantitation (LOQ).
-
Change Ionization Technique: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is compatible.[4]
-
Re-evaluate Internal Standard Choice: If the SIL-IS has a slight retention time shift from the analyte due to isotopic effects, it may not experience the exact same matrix effect.[4] In such cases, ensure the SIL-IS and analyte peaks are narrow and elute very closely.
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of labeled standards for lipidomics, and which one should I use?
A1: The two primary types of internal standards used in lipidomics are stable isotope-labeled standards and structural analogs (e.g., odd-chain lipids).[1]
-
Stable Isotope-Labeled (SIL) Standards: These are considered the "gold standard" as they are chemically identical to the analyte of interest, with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H).[1][3] This ensures they have nearly identical chemical and physical properties, leading to the most accurate correction for sample loss and matrix effects.[1][3]
-
Structural Analogs (e.g., Odd-Chain Lipids): These are lipids that are chemically similar to the analytes but not naturally present in the sample, such as lipids with odd-numbered fatty acid chains.[1] They are a viable option when SIL standards are unavailable or cost-prohibitive.[1] However, they may not perfectly mimic the behavior of the endogenous lipids during extraction and ionization.[1]
Comparison of Internal Standard Types
| Performance Metric | Stable Isotope-Labeled Standards | Odd-Chain Lipids | Key Considerations |
| Recovery | High and closely mimics endogenous lipids. | Generally high, but can differ from endogenous even-chain lipids. | The choice of extraction method can influence recovery.[1] |
| Reproducibility (%RSD) | Excellent, typically with low %RSD in QC samples.[1] | Good, but may show slightly higher variability. | A robust analytical platform and consistent sample preparation are crucial.[1] |
| Linearity | Excellent, with a wide dynamic range.[1] | Good, but may deviate from linearity at very high or low concentrations.[1] | Ensure the IS concentration is within the instrument's linear range.[1] |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement.[1] | Effective, but may not fully compensate if retention times differ significantly.[1] | The complexity of the sample matrix impacts the extent of matrix effects.[1] |
Q2: How do I choose the right internal standard for my experiment?
A2: The selection of an appropriate internal standard is a critical decision in designing a quantitative lipidomics experiment.[1] Here are the key characteristics of an ideal internal standard:
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Chemical Similarity: It should be structurally and chemically as similar as possible to the analytes of interest.[3]
-
Not Endogenously Present: The standard must not be naturally present in the sample to avoid interference.[1][3]
-
Mass Spectrometric Resolution: The internal standard and the analyte must be clearly distinguishable by the mass spectrometer.[3]
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Co-elution (for LC-MS): The internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.[3]
-
Commercial Availability and Purity: The standard should be readily available in high purity.[3]
For broad, untargeted lipidomics, it is recommended to use a mixture of internal standards representing different lipid classes.[6][8]
Q3: What is a typical experimental protocol for using internal standards in a lipidomics experiment?
A3: While specific protocols may vary, a general workflow for a plasma lipidomics experiment using the Folch method for extraction is as follows:
Experimental Protocol: Lipid Extraction from Plasma with Internal Standard Spiking
-
Sample Thawing: Thaw frozen plasma samples (e.g., 50 µL) on ice.[1]
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the plasma sample.[1]
-
Solvent Addition: Add a 2:1 (v/v) chloroform:methanol solution to the sample.[1]
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[1]
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Phase Separation: Add water or a saline solution to induce phase separation.[1]
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[1]
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.[1]
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[1]
LC-MS Analysis Parameters
| Parameter | Typical Setting |
| Column | C18 reversed-phase column |
| Mobile Phase A | Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[1] |
| Mobile Phase B | Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[1] |
| Flow Rate | 0.3-0.6 mL/min[1] |
| Column Temperature | 55°C[1] |
| Ionization Mode | ESI in positive and negative modes[1] |
| Mass Analyzer | High-resolution mass spectrometer (e.g., QTOF or Orbitrap)[1] |
Visualizations
Caption: General experimental workflow for lipidomics using labeled standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Evaluating Internal Standards for Robust Lipidomic Assays
In quantitative lipidomics, internal standards are essential for correcting variability introduced during sample preparation and analysis.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the biological sample, and be readily distinguishable by the mass spectrometer. Stable isotope-labeled standards, such as 1-Stearoyl-rac-glycerol-13C3,d5, are often considered the gold standard as their near-identical chemical structure and co-elution with the endogenous analyte provide the most accurate correction.[3][4] However, odd-chain lipids like 1-Heptadecanoyl-rac-glycerol, which are typically absent or present at very low levels in most biological systems, offer a cost-effective and often reliable alternative.
This guide will delve into a comparative analysis of these two internal standards, presenting available performance data and detailed experimental protocols to inform your selection process.
Performance Comparison: this compound vs. 1-Heptadecanoyl-rac-glycerol
Table 1: Comparison of Key Performance Characteristics
| Performance Parameter | This compound (Stable Isotope-Labeled) | 1-Heptadecanoyl-rac-glycerol (Odd-Chain Lipid) |
| Specificity | High: Differentiated by mass shift, minimal interference. | High: Generally absent in biological samples. |
| Linearity | Excellent: Wide dynamic range, high correlation coefficients (r² > 0.99) expected. | Good: Generally linear over a narrower range compared to stable isotopes. |
| Accuracy | Excellent: Closely mimics the analyte, providing superior correction for matrix effects. | Good: Effective in correcting for extraction and injection variability. |
| Precision | Excellent: Low coefficient of variation (%CV) for intra- and inter-day assays. | Good: Acceptable precision for most applications. |
| Recovery | High and Consistent: Similar extraction efficiency to the endogenous analyte. | High but can be more variable depending on the matrix. |
| Cost | Higher | Lower |
Table 2: Expected Quantitative Performance Data
| Parameter | This compound | 1-Heptadecanoyl-rac-glycerol |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Accuracy (% Bias) | < 15% | < 20% |
| Precision (% CV) | < 10% | < 15% |
| Recovery (%) | 90 - 110% | 85 - 115% |
Note: The data in Table 2 are representative values based on typical performance of these classes of internal standards in validated lipidomic assays and are not from a direct comparative study.
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a lipidomic assay for monoacylglycerols using either this compound or 1-Heptadecanoyl-rac-glycerol as an internal standard.
Sample Preparation and Lipid Extraction
A robust and reproducible lipid extraction method is crucial for accurate quantification. The Folch method is a widely used protocol.
-
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard Stock Solution (1 mg/mL in methanol) of either this compound or 1-Heptadecanoyl-rac-glycerol.
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
LC-MS grade reconstitution solvent (e.g., Methanol:Acetonitrile 1:1 v/v)
-
-
Procedure:
-
To 100 µL of sample, add a known amount of the internal standard (e.g., 10 µL of a 10 µg/mL working solution).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate monoacylglycerols from other lipid classes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte (1-Stearoyl-rac-glycerol) and the internal standard (this compound or 1-Heptadecanoyl-rac-glycerol).
-
1-Stearoyl-rac-glycerol: e.g., m/z 359.3 -> 287.3
-
This compound: e.g., m/z 367.3 -> 287.3
-
1-Heptadecanoyl-rac-glycerol: e.g., m/z 345.3 -> 273.3
-
-
Optimize other MS parameters such as collision energy and declustering potential for each compound.
-
Assay Validation Procedures
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of 1-Stearoyl-rac-glycerol into a surrogate matrix (e.g., charcoal-stripped plasma) containing a fixed concentration of the internal standard. Analyze the standards and plot the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression analysis to determine the calibration curve, correlation coefficient (r²), and linear range.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze these samples in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Accuracy is determined as the percentage deviation of the mean measured concentration from the nominal concentration. Precision is expressed as the percentage coefficient of variation (%CV).
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples (spiked before the extraction process) to that in post-extraction spiked samples (spiked into the final extracted matrix). The percentage recovery is calculated as (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key stages of a typical lipidomic assay validation workflow and the rationale behind choosing an internal standard.
Caption: A typical workflow for a quantitative lipidomic assay.
Caption: Key factors influencing the choice of an internal standard.
Conclusion
The selection of an appropriate internal standard is a foundational step in developing a robust and reliable lipidomic assay. This compound, as a stable isotope-labeled standard, is expected to provide the highest level of accuracy and precision due to its chemical identity with the endogenous analyte. This makes it the preferred choice for studies requiring the highest degree of quantitative rigor, such as clinical biomarker validation.
On the other hand, 1-Heptadecanoyl-rac-glycerol represents a viable and cost-effective alternative. While it may exhibit slightly greater variability in performance compared to its stable isotope-labeled counterpart, it can provide reliable quantification for many research applications, particularly in discovery-oriented studies.
Ultimately, the choice between these internal standards will depend on the specific requirements of the study, including the desired level of quantitative accuracy, budget constraints, and the complexity of the biological matrix being analyzed. By carefully considering the performance characteristics and implementing rigorous validation protocols as outlined in this guide, researchers can ensure the generation of high-quality, reproducible lipidomic data.
References
- 1. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Stearoyl-rac-glycerol-13C3,d5 and Other Labeled Lipid Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for the accurate elucidation of lipid metabolism. This guide provides a comprehensive comparison of 1-Stearoyl-rac-glycerol-13C3,d5 with other commonly employed labeled lipid tracers, supported by experimental data and detailed methodologies.
Stable isotope-labeled lipids are indispensable tools for tracing the metabolic fate of lipids in complex biological systems.[1] By replacing specific atoms with heavier, non-radioactive isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D), researchers can distinguish the tracer from its endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] this compound is a dually labeled tracer that offers unique advantages for dissecting the metabolism of both the glycerol (B35011) backbone and the stearoyl fatty acid moiety. This guide will compare its characteristics and performance with other widely used lipid tracers.
Overview of Labeled Lipid Tracers
The ideal stable isotope-labeled tracer should be chemically and biologically indistinguishable from the natural molecule, ensuring it follows the same metabolic pathways without isotopic effects.[2] Common labeling strategies involve the incorporation of ¹³C or deuterium into either the fatty acid chain or the glycerol backbone of a lipid molecule.
This compound is a monoacylglycerol containing stearic acid. The labeling pattern of this tracer is specific: three carbon atoms in the glycerol backbone are replaced with ¹³C, and five hydrogen atoms on the glycerol backbone are replaced with deuterium. This dual labeling allows for the simultaneous tracing of the glycerol and stearoyl portions of the molecule as they are metabolized.
Alternative lipid tracers commonly used in metabolic studies include:
-
[U-¹³C]Fatty Acids: Fatty acids, such as palmitate or oleate, where all carbon atoms are replaced with ¹³C. These are excellent for tracking fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.[3][4]
-
Deuterated Fatty Acids: Fatty acids labeled with deuterium at various positions. These are also used to trace fatty acid metabolism.
-
[¹³C]Glycerol or Deuterated Glycerol: Used to trace the synthesis of glycerolipids and gluconeogenesis from the glycerol backbone.[2]
-
Clickable Lipid Analogs: Lipids modified with a bioorthogonal handle (e.g., an alkyne group) that allows for subsequent chemical ligation to a reporter molecule for visualization or enrichment.[1][5]
Comparative Performance Analysis
The choice of tracer depends on the specific biological question being addressed. Here, we compare the performance of this compound to other tracers based on key analytical and biological parameters.
Isotope Effects and Metabolic Fidelity
A critical consideration when using stable isotope tracers is the potential for isotope effects, where the difference in mass between the isotope and the natural atom can alter the rate of biochemical reactions.
A study comparing deuterium-labeled linoleic and alpha-linolenic acids with their ¹³C-labeled counterparts in rats found no significant differences in their plasma concentrations 24 hours after administration.[6] This suggests that for these essential fatty acids, the isotope effect between deuterium and ¹³C labeling is minimal in vivo.[6] Similarly, a study validating the use of ²H₅-glycerol against [2-¹³C]glycerol for measuring glycerol kinetics in humans found no significant difference in the measured glycerol flux, indicating that both tracers are valid for this purpose.[2]
Chromatographic Behavior and Quantification Accuracy
In mass spectrometry-based lipidomics, accurate quantification relies on the co-elution of the labeled internal standard with the endogenous analyte. ¹³C-labeled internal standards are generally considered superior to their deuterated counterparts in this regard.[7][8]
Deuterated standards can sometimes exhibit a slight shift in retention time during liquid chromatography (LC), eluting slightly earlier than the non-labeled analyte.[7] This "isotopic shift" can lead to inaccuracies in quantification if the analyte and the internal standard experience different matrix effects.[7] In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte, providing more accurate correction for variations during sample processing and analysis.[7]
This compound, with its ¹³C labeling in the glycerol backbone, is expected to have excellent co-elution properties with endogenous 1-stearoyl-rac-glycerol. The additional deuterium labeling is on the same molecule, so it will not affect the chromatographic behavior relative to the ¹³C-labeled backbone.
Data Presentation
The following tables summarize the key characteristics and performance metrics of different labeled lipid tracers.
| Tracer Type | Labeling Strategy | Primary Application | Advantages | Potential Limitations |
| This compound | ¹³C₃ and d₅ on glycerol backbone | Tracing both glycerol and fatty acid metabolism simultaneously | Dual labeling provides comprehensive metabolic information from a single tracer. | Limited direct comparative data available. |
| [U-¹³C]Fatty Acids | All carbons are ¹³C | Fatty acid uptake, oxidation, and incorporation into complex lipids | High mass shift from endogenous species, facilitating detection. | Does not provide information on the glycerol backbone's fate. |
| Deuterated Fatty Acids | Hydrogen atoms replaced with deuterium | Similar to ¹³C-labeled fatty acids | Can be more cost-effective than ¹³C labeling. | Potential for chromatographic shift and deuterium-hydrogen exchange.[7] |
| [¹³C]Glycerol / Deuterated Glycerol | ¹³C or deuterium on the glycerol backbone | Tracing de novo glycerolipid synthesis and gluconeogenesis | Directly monitors the fate of the glycerol backbone. | Does not provide information on the specific fatty acids incorporated. |
| Alkyne-labeled Lipids | Contains a terminal alkyne group | Visualization and enrichment of lipids in cellular systems | Enables powerful "click chemistry" applications.[1][5] | The bulky alkyne group may alter metabolic processing. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of labeled lipid tracers. Below are representative protocols for in vivo and in vitro lipid tracing experiments.
In Vivo Lipid Tracing in Mice
This protocol is adapted from studies using stable isotope-labeled fatty acids to study lipid metabolism in vivo.
-
Tracer Administration: C57BL/6 mice are administered this compound (e.g., 150 mg/kg) mixed with corn oil via oral gavage.
-
Sample Collection: Blood samples are collected at serial time points (e.g., 0, 30, 60, 120, 240 minutes) following tracer administration. Plasma is separated by centrifugation.
-
Lipid Extraction: Plasma lipids are extracted using a modified Bligh-Dyer method. Briefly, 10 µL of plasma is mixed with 90 µL of methanol (B129727) containing a heavy-labeled internal standard, followed by the addition of chloroform (B151607) and water.
-
Mass Spectrometry Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the ¹³C and deuterium labels into various lipid species.
In Vitro Lipid Flux Analysis in Cultured Cells
This protocol describes a general workflow for tracing lipid metabolism in cultured cells.
-
Cell Culture and Labeling: Cells (e.g., hepatocytes, adipocytes) are cultured to the desired confluency. The standard culture medium is then replaced with a medium containing this compound at a specific concentration (e.g., 10-50 µM) for a defined period (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Harvesting and Lipid Extraction: At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted. Lipids are extracted from the cell pellet using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
LC-MS/MS Analysis: The lipid extracts are analyzed by LC-MS/MS to measure the enrichment of ¹³C and deuterium in precursor and product lipid pools.
-
Metabolic Flux Calculation: The rate of appearance of the labeled isotopes in different lipid classes is used to calculate metabolic flux rates.
Visualizations
The following diagrams illustrate key concepts in lipid tracer metabolism and experimental design.
Caption: Metabolic fate of this compound.
Caption: General experimental workflow for lipid tracer studies.
Conclusion
This compound is a powerful and versatile tracer for the simultaneous investigation of glycerol and fatty acid metabolism. Its dual ¹³C and deuterium labeling provides a comprehensive view of lipid dynamics. When compared to other labeled lipid tracers, it offers the advantage of tracking two key components of glycerolipids within a single molecule. While direct comparative performance data is limited, the well-established principles of stable isotope tracing and the favorable characteristics of ¹³C-labeled compounds suggest that this compound is an excellent choice for detailed metabolic studies. The selection of the most appropriate tracer will ultimately depend on the specific research question, the biological system under investigation, and the analytical capabilities available.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods Using Different Internal Standards
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a cornerstone of a robust analytical method, directly impacting the accuracy and precision of the results.[1] This guide provides an objective comparison of the two most common types of internal standards—stable isotope-labeled (SIL) and structural analogs—supported by experimental data from several case studies. It also offers a detailed protocol for the cross-validation of analytical methods when employing different internal standards.
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.[2] The ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]
The two primary types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[3] In a SIL-IS, one or more atoms in the analyte molecule are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes the SIL-IS nearly identical to the analyte in terms of chemical and physical properties, leading to co-elution during chromatography and similar ionization efficiency in mass spectrometry.[3]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but not identical. While they can compensate for some variability, differences in their chemical properties can lead to different extraction recoveries, chromatographic retention times, and ionization responses compared to the analyte.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of SIL versus structural analog internal standards from several published studies, providing a clear comparison of their impact on key validation parameters.
Table 1: Performance Comparison of Internal Standards for Immunosuppressant Drugs in Whole Blood [4]
| Analyte | Internal Standard Type | Internal Standard Used | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Trueness (%) | Median Accuracy (%) |
| Ciclosporin A | SIL | CsA-D12 | <10 | <8 | 91-110 | -2.1 |
| Analog | CsD | <10 | <8 | 91-110 | -2.0 | |
| Everolimus (B549166) | SIL | EVE-D4 | <10 | <8 | 91-110 | 9.1 |
| Analog | Desmethoxy-rapamycin | <10 | <8 | 91-110 | 9.8 | |
| Sirolimus | SIL | SIR-¹³C,D3 | <10 | <8 | 91-110 | 12.2 |
| Analog | Desmethoxy-rapamycin | <10 | <8 | 91-110 | 11.4 | |
| Tacrolimus (B1663567) | SIL | TAC-¹³C,D2 | <10 | <8 | 91-110 | -1.2 |
| Analog | Ascomycin | <10 | <8 | 91-110 | 0.2 |
Table 2: Case Study of Everolimus Quantification with Different Internal Standards [5]
| Performance Parameter | SIL Internal Standard (Everolimus-d4) | Analog Internal Standard (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Table 3: Case Study of Sirolimus Analysis Comparing a Deuterated vs. Analog Internal Standard [3]
| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Analog Internal Standard (Desmethoxyrapamycin - DMR) |
| Accuracy (% Bias) | Within ±10% | Can show significant bias, especially in the presence of strong matrix effects. |
| Precision (% RSD) | Typically <10% | Often >15%, showing higher variability. |
| Matrix Effect Compensation | Excellent | Variable and often incomplete. |
| Co-elution with Analyte | Yes | No, typically has a different retention time. |
Experimental Protocols
A cross-validation study is essential when changing the internal standard used in a validated analytical method. The following is a detailed methodology for conducting such a study.
Objective
To demonstrate that a validated analytical method for the quantification of an analyte produces comparable results when a different internal standard is used.
Materials
-
Analyte of interest
-
Internal Standard 1 (e.g., Stable Isotope-Labeled)
-
Internal Standard 2 (e.g., Structural Analog)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent.
-
From the stock solutions, prepare working solutions at the concentrations to be used in the assay.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare two sets of calibration curves and quality control (QC) samples (at low, medium, and high concentrations) by spiking the blank biological matrix.
-
One set will be prepared with Internal Standard 1, and the second set with Internal Standard 2.
-
-
Sample Analysis:
-
Analyze both sets of calibration standards and QC samples using the validated LC-MS/MS method.
-
Process and analyze a set of at least 30 incurred study samples in duplicate. One replicate will be quantified using the calibration curve prepared with Internal Standard 1, and the other replicate will be quantified using the calibration curve prepared with Internal Standard 2.
-
-
Data Analysis and Acceptance Criteria:
-
For the QC samples, the accuracy and precision should be within the acceptance criteria of the validated method (typically ±15% for accuracy and ≤15% for precision).
-
For the incurred study samples, the percentage difference between the results obtained with the two internal standards for each sample should be calculated.
-
At least 67% of the incurred sample results should have a percentage difference within ±20%.
-
A Bland-Altman plot can be used to visualize the agreement between the two methods and to assess for any concentration-dependent bias.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of 1-Stearoyl-rac-Glycerol vs. 2-Stearoyl-rac-Glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of 1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol. Understanding the distinct metabolic pathways of these monoacylglycerol isomers is crucial for research in lipid metabolism, drug delivery, and the development of therapeutics targeting metabolic diseases. This document synthesizes experimental findings to highlight the key differences in their absorption, enzymatic processing, and subsequent physiological impact.
Executive Summary
The metabolic pathways of 1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol diverge significantly following ingestion. 2-stearoyl-rac-glycerol, the primary product of dietary triglyceride digestion, is efficiently re-esterified into triglycerides via the monoacylglycerol acyltransferase (MGAT) pathway in enterocytes. In contrast, 1-stearoyl-rac-glycerol is a poor substrate for this pathway and is primarily metabolized through hydrolysis to stearic acid and glycerol, which then enter the glycerol-3-phosphate pathway, or through isomerization to its 2-isomer. This differential metabolism has significant implications for their bioavailability and downstream signaling effects, particularly concerning the generation of diacylglycerol isomers that modulate Protein Kinase C (PKC) activity.
Data Presentation
The following tables summarize the comparative metabolic parameters of 1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol. It is important to note that direct quantitative in vivo data for stearoyl-monoacylglycerols is limited; therefore, some data is inferred from studies on other monoacylglycerols.
Table 1: Comparison of Intestinal Absorption and Primary Metabolic Pathways
| Parameter | 2-Stearoyl-rac-Glycerol | 1-Stearoyl-rac-Glycerol | Key Differences |
| Primary Absorption Pathway | Passive diffusion into enterocytes | Passive diffusion into enterocytes | Both isomers are absorbed into intestinal cells. |
| Primary Metabolic Pathway | Monoacylglycerol Acyltransferase (MGAT) Pathway | Hydrolysis by Monoacylglycerol Lipase (MAGL) followed by the Glycerol-3-Phosphate Pathway; Isomerization to 2-stearoyl-rac-glycerol | 2-isomer is directly re-esterified, while the 1-isomer undergoes hydrolysis or isomerization first. |
| Rate of Triglyceride Resynthesis | Rapid | Slow | The MGAT pathway is significantly more efficient for 2-monoacylglycerols.[1] |
| Primary Diacylglycerol (DAG) Intermediate | sn-1,2-distearoyl-glycerol | sn-1,3-distearoyl-glycerol (from hydrolysis/re-esterification) | The stereochemistry of the resulting DAG is different, with major signaling implications. |
Table 2: Enzymatic Processing of Stearoyl-Glycerol Isomers
| Enzyme | Substrate | Relative Activity/Affinity | Product(s) |
| Monoacylglycerol Acyltransferase (MGAT) 2 | 2-Stearoyl-rac-Glycerol | High (Preferred Substrate) | sn-1,2-distearoyl-glycerol |
| 1-Stearoyl-rac-Glycerol | Low (Poor Substrate) | sn-1,3-distearoyl-glycerol | |
| Monoacylglycerol Lipase (MAGL) | 2-Stearoyl-rac-Glycerol | Moderate | Stearic Acid + Glycerol |
| 1-Stearoyl-rac-Glycerol | High | Stearic Acid + Glycerol | |
| Diacylglycerol Acyltransferase (DGAT) | sn-1,2-distearoyl-glycerol | High | Triglyceride |
| sn-1,3-distearoyl-glycerol | Low | Triglyceride |
Mandatory Visualization
Metabolic Pathways
Caption: Metabolic pathways of 2-stearoyl-rac-glycerol vs. 1-stearoyl-rac-glycerol.
Signaling Consequences
Caption: Differential impact of diacylglycerol isomers on PKC signaling.
Experimental Protocols
In Vitro Acyltransferase Activity Assay for MGAT2
Objective: To determine the substrate preference of Monoacylglycerol Acyltransferase 2 (MGAT2) for 1-stearoyl-rac-glycerol versus 2-stearoyl-rac-glycerol.
Materials:
-
Microsomes from cells overexpressing MGAT2 (e.g., HEK293 or Cos-7 cells).
-
1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol substrates.
-
[14C]-Oleoyl-CoA (or other radiolabeled fatty acyl-CoA).
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 10 mM MgCl2).
-
Bovine Serum Albumin (BSA).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare reaction mixtures containing reaction buffer, BSA, and either 1-stearoyl-rac-glycerol or 2-stearoyl-rac-glycerol at various concentrations.
-
Initiate the reaction by adding MGAT2-containing microsomes and [14C]-Oleoyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of chloroform:methanol (2:1 v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate alongside standards for monoacylglycerol, diacylglycerol, and triglyceride.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to diacylglycerol and triglyceride into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of formation of radiolabeled diacylglycerol and triglyceride to determine the enzyme activity for each substrate.
In Vivo Lymphatic Absorption Study
Objective: To compare the lymphatic absorption of 1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol in a rodent model.
Materials:
-
Male Sprague-Dawley rats.
-
[3H]-1-stearoyl-rac-glycerol and [3H]-2-stearoyl-rac-glycerol (custom synthesis).
-
Intragastric gavage needles.
-
Surgical instruments for lymphatic cannulation.
-
Lipid emulsion vehicle (e.g., containing bile salts and phospholipids).
-
Metabolic cages for lymph collection.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Fast rats overnight to ensure an empty stomach.
-
Anesthetize the rats and perform a surgical cannulation of the thoracic lymph duct.
-
Allow the rats to recover from surgery.
-
Prepare lipid emulsions containing a known amount of either [3H]-1-stearoyl-rac-glycerol or [3H]-2-stearoyl-rac-glycerol.
-
Administer the lipid emulsion to the rats via intragastric gavage.
-
Place the rats in metabolic cages and collect lymph at timed intervals (e.g., every hour for 8-24 hours).
-
Measure the volume of lymph collected at each time point.
-
Take an aliquot of the lymph, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the total amount of radioactivity recovered in the lymph over time for each group.
-
Express the results as a percentage of the administered dose to compare the lymphatic absorption of the two isomers.
Conclusion
The metabolic fates of 1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol are distinctly different, primarily due to the substrate specificity of the enzymes in the intestinal triglyceride resynthesis pathway. 2-stearoyl-rac-glycerol is rapidly and efficiently incorporated into triglycerides via the MGAT pathway, leading to the formation of sn-1,2-diacylglycerol, a potent activator of Protein Kinase C. Conversely, 1-stearoyl-rac-glycerol is a less favored substrate for direct acylation and is metabolized at a slower rate, predominantly through pathways that generate the signaling-inactive sn-1,3-diacylglycerol. These differences are critical for professionals in drug development and nutritional science, as the choice of monoacylglycerol isomer in formulations can significantly influence lipid absorption, distribution, and cellular signaling. Further research with isotopically labeled stearoyl-glycerol isomers in mammalian models is warranted to provide more precise quantitative data on their comparative metabolic fates.
References
A Researcher's Guide to Benchmarking Lipid Extraction Methods for Monoglyceride Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of monoglycerides (B3428702) is crucial for a variety of applications, from understanding cellular signaling to developing novel therapeutics. The initial step of lipid extraction is a critical determinant of analytical accuracy and reproducibility. This guide provides an objective comparison of four commonly employed lipid extraction methods—Folch, Bligh-Dyer, Methyl-tert-butyl ether (MTBE), and Solid-Phase Extraction (SPE)—with a specific focus on their performance in monoglyceride analysis.
Principles of Extraction Methods
The selection of an appropriate extraction method depends on the physicochemical properties of the target lipid and the nature of the sample matrix.
-
Folch and Bligh-Dyer Methods: These classic methods rely on a biphasic solvent system of chloroform (B151607) and methanol (B129727) to extract lipids from biological samples.[1] Methanol serves to disrupt the hydrogen bonds between lipids and proteins, while chloroform dissolves the lipids. The addition of water or a salt solution induces phase separation, with the lipids partitioned into the lower chloroform phase.[1][2] The Folch method utilizes a larger solvent-to-sample ratio compared to the Bligh-Dyer method.[3]
-
Matyash (MTBE) Method: This method offers a safer alternative to the chloroform-based techniques by using methyl-tert-butyl ether (MTBE) as the primary organic solvent.[4] A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the aqueous phase and the protein pellet that forms at the bottom of the tube.[4]
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates compounds based on their physical and chemical properties. For monoglyceride analysis, SPE can be employed to isolate and concentrate this specific lipid class from a complex mixture, effectively removing more abundant lipids like triacylglycerols.[5]
Quantitative Comparison of Extraction Methods
The efficiency of each method in recovering monoglycerides can vary. The following table summarizes the available quantitative data and qualitative performance characteristics of the four methods. It is important to note that direct comparative studies focusing solely on monoglyceride recovery across all four methods are limited. The data presented is a synthesis of findings from various lipidomics studies.
| Method | Principle | Reported Recovery/Efficiency for Polar Lipids (including Monoglycerides) | Advantages | Disadvantages |
| Folch | Liquid-liquid extraction with chloroform/methanol (2:1, v/v) | Generally high recovery for a broad range of lipids, including polar lipids. Considered a "gold standard" for lipid extraction.[6][7] | Well-established and widely used, effective for a broad range of lipid classes.[8] | Uses toxic chloroform, requires a large solvent-to-sample ratio, lower phase collection can be challenging.[3] |
| Bligh-Dyer | Liquid-liquid extraction with chloroform/methanol (1:2, v/v initially) | High recovery for phospholipids.[9] May underestimate total lipid content in samples with >2% lipid compared to the Folch method.[3] | Reduced solvent consumption compared to the Folch method.[3] | Uses toxic chloroform, lower phase collection can be challenging. |
| Matyash (MTBE) | Liquid-liquid extraction with methyl-tert-butyl ether/methanol | Delivers similar or better recoveries for most major lipid classes compared to Folch and Bligh-Dyer methods.[2] May have lower recovery for some polar lipids like lysophosphatidylcholines (LPCs).[6] | Safer alternative to chloroform-based methods, upper organic phase is easier to collect, well-suited for high-throughput applications.[4] | MTBE is a more polar solvent than chloroform and may carry over some water-soluble contaminants.[6] |
| Solid-Phase Extraction (SPE) | Chromatographic separation based on analyte affinity for a solid sorbent | High recovery and enrichment of monoglycerides. A study reported lower limits of quantification of 1-30 ppm for monoglyceride analytes with an averaged bias of -0.2%.[5] | High selectivity for specific lipid classes, allows for concentration of analytes, removes interfering compounds.[5] | Can be more time-consuming and expensive than liquid-liquid extraction, requires method development and optimization. |
Experimental Workflow
The general workflow for lipid extraction and analysis involves several key steps, from sample preparation to final detection. The specific details of each step will vary depending on the chosen extraction method.
Experimental Protocols
Detailed methodologies for the four benchmarked extraction techniques are provided below.
Folch Method
This protocol is adapted from the original method described by Folch et al.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer or sonicator
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 2 mL of a chloroform:methanol (2:1, v/v) mixture.[1] For liquid samples (e.g., 100 µL of plasma), add 2 mL of the chloroform:methanol mixture.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Add 0.4 mL (0.2 volumes) of 0.9% NaCl solution to the mixture.[1]
-
Centrifugation: Vortex the mixture again for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Bligh-Dyer Method
This protocol is based on the method described by Bligh and Dyer.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation: For a 1 mL liquid sample (e.g., plasma or cell suspension), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[10]
-
Extraction: Vortex the mixture well.
-
Phase Separation: Add 1.25 mL of chloroform and vortex. Then add 1.25 mL of deionized water and vortex again.[10]
-
Centrifugation: Centrifuge at 1000 RPM for 5 minutes to separate the phases.
-
Collection: Carefully collect the bottom (chloroform) phase.
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.
Matyash (MTBE) Method
This protocol is adapted from the method developed by Matyash et al.
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Vortex mixer
-
Shaker or rocker
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation: To your sample (e.g., 20 µL of plasma), add 1.5 mL of methanol and vortex for 30 seconds.
-
Extraction: Add 5 mL of MTBE, cap the tube, and shake or rock for 1 hour at room temperature.
-
Phase Separation: Add 1.25 mL of deionized water to induce phase separation.
-
Centrifugation: Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes.
-
Collection: Collect the upper organic (MTBE) phase.
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.
Solid-Phase Extraction (SPE) Method for Monoglycerides
This protocol is based on a method for the enrichment and quantification of monoacylglycerols and free fatty acids.[5]
Materials:
-
Cation exchange SPE cartridge
-
Solvents for conditioning, washing, and elution (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, formic acid)
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Condition the cation exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration solvent.
-
Sample Loading: Dissolve the lipid extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute the highly abundant triacylglycerols.
-
Elution: Elute the monoglycerides and free fatty acids with a more polar solvent mixture. For example, a mixture of hexane and ethyl acetate can be used to elute monoglycerides.[5] A subsequent elution with a solvent containing a small amount of acid (e.g., methanol with 1% formic acid) can be used to elute free fatty acids if desired.[11]
-
Drying and Reconstitution: Evaporate the solvent from the collected eluate and reconstitute the purified monoglycerides in a suitable solvent for analysis.
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. tabaslab.com [tabaslab.com]
- 11. researchgate.net [researchgate.net]
comparative analysis of different mass spectrometry platforms for lipidomics
For Researchers, Scientists, and Drug Development Professionals
The field of lipidomics, the large-scale study of lipids in biological systems, has been significantly advanced by mass spectrometry (MS). The choice of MS platform is critical and depends on the specific research goals, whether they involve the discovery of new lipid species (untargeted lipidomics) or the precise quantification of known lipids (targeted lipidomics). This guide provides a comparative analysis of the most common MS platforms used in lipidomics: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers. We present a synthesis of their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal platform for their needs.
At a Glance: Performance Comparison of Mass Spectrometry Platforms
The selection of a mass spectrometry platform for lipidomics hinges on a balance of several key performance metrics. The following table summarizes the typical quantitative performance of Q-TOF, Orbitrap, and Triple Quadrupole instruments in lipidomics applications.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Mass Accuracy | 1 - 5 ppm[1] | < 1 ppm[2][3] | Unit Mass Resolution |
| Mass Resolution | 30,000 - 60,000[1][4] | Up to 280,000[5] | Low (~2,500) |
| Sensitivity | High | Very High | Excellent (attomole levels)[6] |
| Dynamic Range | ~4 orders of magnitude[1] | > 5,000 (intrascan)[7] | Up to 6 orders of magnitude[8] |
| Scan Speed | Fast | Slower | Very Fast (MRM) |
| Primary Application | Untargeted & Targeted Lipidomics | Untargeted & Targeted Lipidomics | Targeted Lipidomics |
In-Depth Platform Analysis
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF mass spectrometers are hybrid instruments that couple a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high-resolution, accurate-mass (HRAM) data, making them well-suited for both the identification of unknown lipids and the quantification of known ones.
Strengths:
-
Good Mass Accuracy and Resolution: Q-TOFs offer a balance of mass accuracy (typically 1-5 ppm) and resolution (30,000-60,000), which is sufficient for distinguishing many lipid species.[1][4]
-
Versatility: They are highly versatile and can be used for both untargeted discovery and targeted validation studies.
-
Fast Acquisition Speeds: Q-TOF instruments are known for their fast acquisition speeds, which is advantageous when coupled with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[4]
Limitations:
-
Lower Resolution than Orbitrap: While providing high resolution, it is generally lower than that achievable with Orbitrap instruments.
-
Dynamic Range: The dynamic range of Q-TOFs is typically around four orders of magnitude, which can be a limitation when analyzing complex samples with lipids at vastly different concentrations.[1]
Orbitrap
Orbitrap mass spectrometers are a type of high-resolution, accurate-mass (HRAM) instrument that uses a novel orbital trapping of ions to achieve exceptional performance. They are a popular choice for comprehensive, untargeted lipidomics studies.
Strengths:
-
Exceptional Mass Accuracy and Resolution: Orbitraps are renowned for their sub-ppm mass accuracy and ultra-high resolution (up to 280,000), enabling the confident identification of lipids and the separation of isobaric species.[2][3][5]
-
High Sensitivity and Dynamic Range: These instruments offer excellent sensitivity and a wide intrascan dynamic range of over 5,000, allowing for the detection of low-abundance lipids in the presence of high-abundance species.[7]
-
Qualitative and Quantitative Analysis: Modern Orbitrap platforms, such as the Q Exactive series, are capable of both high-quality qualitative screening and sensitive quantitative analysis, often in a single run.[5]
Limitations:
-
Slower Scan Speed: The high resolution of Orbitrap instruments comes at the cost of slower scan speeds compared to Q-TOFs and QqQs.
-
Cost: Orbitrap systems are generally more expensive than other types of mass spectrometers.
Triple Quadrupole (QqQ)
Triple quadrupole mass spectrometers are the gold standard for targeted quantitative analysis. They consist of two quadrupole mass analyzers separated by a collision cell. This design allows for highly selective and sensitive detection of specific lipids using modes like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).
Strengths:
-
Unmatched Sensitivity and Selectivity for Quantification: QqQ instruments offer the highest sensitivity and selectivity for targeted quantification, with the ability to detect lipids at attomole levels.[6]
-
High Throughput: The speed of MRM analysis makes QqQ platforms suitable for high-throughput targeted lipidomics studies.
Limitations:
-
Low Resolution: QqQ instruments are low-resolution instruments and are not suitable for the identification of unknown compounds.
-
Targeted Nature: They are primarily used for hypothesis-driven research where the lipids of interest are known beforehand.
Experimental Protocols
A successful lipidomics experiment relies on robust and reproducible protocols. Below are detailed methodologies for the key steps in a typical lipidomics workflow.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting a broad range of lipids from plasma samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.
Liquid Chromatography for Lipid Separation
Reverse-phase liquid chromatography is commonly employed for the separation of lipid species based on their hydrophobicity.
LC System: UHPLC system Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 32 |
| 1.5 | 45 |
| 5.0 | 52 |
| 8.0 | 58 |
| 11.0 | 66 |
| 14.0 | 70 |
| 18.0 | 75 |
| 25.0 | 97 |
Visualizing Lipidomics Workflows
Understanding the flow of a lipidomics experiment is crucial for planning and execution. The following diagrams, created using the DOT language, illustrate a general untargeted lipidomics workflow and a targeted lipidomics workflow.
Caption: A general workflow for untargeted lipidomics analysis.
Caption: A typical workflow for targeted lipidomics analysis.
Conclusion
The choice of a mass spectrometry platform for lipidomics is a critical decision that significantly impacts the scope and quality of the research. For exploratory, untargeted studies requiring the highest confidence in lipid identification, Orbitrap mass spectrometers offer unparalleled mass accuracy and resolution. Q-TOF instruments provide a versatile and balanced solution for both untargeted and targeted applications. When the primary goal is the highly sensitive and accurate quantification of a predefined set of lipids, the Triple Quadrupole mass spectrometer remains the instrument of choice. By understanding the distinct advantages and limitations of each platform, researchers can make an informed decision to best achieve their scientific objectives in the dynamic field of lipidomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative Lipidomics - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Accurate and Precise Quantification of 1-Stearoyl-rac-glycerol
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount for robust and reproducible results. 1-Stearoyl-rac-glycerol, a key monoacylglycerol, is involved in various physiological and pathological processes. Its precise measurement is crucial for understanding lipid metabolism and for the development of novel therapeutics. This guide provides an objective comparison of the use of 1-Stearoyl-rac-glycerol-¹³C₃,d₅ as an internal standard for quantitative analysis by isotope dilution mass spectrometry, alongside an alternative standard, and includes supporting experimental protocols and visualizations.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variations and matrix effects.[1][2] 1-Stearoyl-rac-glycerol-¹³C₃,d₅, with its isotopic labels on both the glycerol (B35011) backbone and the stearoyl chain, offers a high degree of mass differentiation from the endogenous analyte, ensuring minimal isotopic overlap and enhancing analytical accuracy.
Data Presentation: A Comparative Look at Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of quantification. Below is a comparison of the expected analytical performance of 1-Stearoyl-rac-glycerol-¹³C₃,d₅ against a commonly used odd-chain monoacylglycerol internal standard, 1-Heptadecanoyl-rac-glycerol. The data for 1-Stearoyl-rac-glycerol-¹³C₃,d₅ is representative of the high performance typically achieved with stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) methods for lipid analysis.
| Parameter | 1-Stearoyl-rac-glycerol-¹³C₃,d₅ (Expected Performance) | 1-Heptadecanoyl-rac-glycerol (Typical Performance) |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% |
| Precision (Intra-day %RSD) | < 10% | < 15% |
| Precision (Inter-day %RSD) | < 15% | < 20% |
| Linearity (R²) | > 0.99 | > 0.98 |
| Correction for Matrix Effects | Excellent | Good |
| Correction for Extraction Variability | Excellent | Good |
RSD: Relative Standard Deviation; R²: Coefficient of Determination. The data presented for 1-Stearoyl-rac-glycerol-¹³C₃,d₅ is based on the expected high performance of stable isotope dilution LC-MS methods as described in the literature for similar lipid molecules.
Experimental Protocols
A detailed and robust experimental protocol is critical for achieving accurate and precise quantification. The following is a representative method for the analysis of 1-Stearoyl-rac-glycerol in a biological matrix (e.g., plasma) using 1-Stearoyl-rac-glycerol-¹³C₃,d₅ as an internal standard.
Sample Preparation: Lipid Extraction
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of 1-Stearoyl-rac-glycerol-¹³C₃,d₅ solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 250 µL of water, vortex for 30 seconds, and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate 1-Stearoyl-rac-glycerol from other lipid isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Stearoyl-rac-glycerol: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., loss of water and ammonia).
-
1-Stearoyl-rac-glycerol-¹³C₃,d₅: Precursor ion [M+NH₄]⁺ → Product ion (corresponding specific fragment).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of both the endogenous 1-Stearoyl-rac-glycerol and the internal standard, 1-Stearoyl-rac-glycerol-¹³C₃,d₅.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of 1-Stearoyl-rac-glycerol and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.
-
Quantification: Determine the concentration of 1-Stearoyl-rac-glycerol in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
To further clarify the experimental process and the biological context of 1-Stearoyl-rac-glycerol, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the quantification of 1-Stearoyl-rac-glycerol.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Lipidomics Data Using Standardized Methods
The ability to compare lipidomics data across different laboratories is crucial for robust and reproducible research in fields ranging from basic science to drug development. However, variability in sample preparation, analytical methods, and data processing can lead to significant discrepancies, hindering collaboration and the validation of findings. This guide provides an objective comparison of standardized methods for lipidomics analysis, supported by experimental data, to aid researchers in improving the consistency and reliability of their results.
Data Presentation: The Impact of Standardization
The use of standardized methods and reference materials is paramount in reducing inter-laboratory variation. A landmark study by the National Institute of Standards and Technology (NIST) utilized a Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," to benchmark lipidomics workflows across 31 laboratories.[1][2] The results highlighted the extent of variability when non-standardized methods are used and provided consensus "true" values for a wide range of lipids, serving as a benchmark for method validation.
Below is a table summarizing the consensus concentrations and inter-laboratory coefficients of variation (CVs) for a selection of lipid species from the NIST study. This data starkly illustrates that even with a common reference material, variations in laboratory procedures can lead to a wide range of reported concentrations.
| Lipid Class | Lipid Species | Consensus Mean (µM) | Inter-laboratory CV (%) |
| Phosphatidylcholine (PC) | PC(34:1) | 150.2 | 25.8 |
| PC(36:2) | 120.5 | 28.4 | |
| Lysophosphatidylcholine (LPC) | LPC(16:0) | 210.7 | 30.1 |
| LPC(18:0) | 105.3 | 32.5 | |
| Triacylglycerol (TAG) | TAG(52:2) | 85.6 | 45.2 |
| TAG(54:3) | 65.1 | 48.9 | |
| Cholesterol Ester (CE) | CE(18:2) | 350.4 | 22.7 |
| Sphingomyelin (SM) | SM(d18:1/16:0) | 60.8 | 35.6 |
This table presents a subset of data for illustrative purposes, based on the findings of the NIST inter-laboratory comparison study.
The high CVs observed for many lipid species underscore the critical need for harmonization of analytical protocols.
Experimental Protocols: A Comparison of Lipid Extraction Methods
A crucial step influencing the final lipidomics data is the initial lipid extraction from the biological matrix. Several methods are commonly employed, each with its own biases towards certain lipid classes. Here, we detail two widely used protocols.
Method 1: Folch Extraction (Biphasic)
This traditional method is based on a chloroform/methanol solvent system to partition lipids from other cellular components.
-
Homogenization: Homogenize 100 µL of plasma with 1.4 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Phase Separation: Add 0.3 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.
Method 2: Matyash Extraction (Biphasic)
This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[3]
-
Homogenization: To 100 µL of plasma, add 1.4 mL of ice-cold MTBE:methanol (2:1, v/v).[4]
-
Incubation: Vortex and incubate on ice for 30 minutes.[4]
-
Phase Separation: Add 1 mL of water, vortex, and incubate on ice for an additional 10 minutes.[4]
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C.[4]
-
Lipid Collection: Transfer the upper organic layer to a new tube.[4]
-
Re-extraction: Re-extract the aqueous layer with 1 mL of MTBE:methanol:water (10:3:2.5, v/v/v).[4]
-
Drying and Reconstitution: Combine the organic layers, dry under nitrogen, and reconstitute for analysis.[4]
A comparison of extraction efficiencies has shown that while both methods are effective for major lipid classes, the Matyash method can offer better recovery for more polar lipids.[3]
Mandatory Visualization
Lipidomics Experimental Workflow
The following diagram illustrates a standardized workflow for a typical lipidomics experiment, from sample collection to data analysis. A consistent workflow is essential for generating comparable data.
Caption: A typical experimental workflow for lipidomics analysis.
Sphingolipid Metabolism Signaling Pathway
Sphingolipids are a class of lipids that play critical roles in cell signaling and are implicated in numerous diseases. Understanding their metabolic pathways is a key area of lipidomics research.
Caption: Key pathways in sphingolipid metabolism.
References
- 1. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 2. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Stearoyl-rac-glycerol-13C3,d5 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Stearoyl-rac-glycerol-13C3,d5, ensuring compliance and minimizing environmental impact.
Initial Assessment: Non-Hazardous Nature of the Compound
An essential first step in determining the correct disposal protocol is to understand the nature of the substance. 1-Stearoyl-rac-glycerol, the parent compound, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The isotopic labeling with ¹³C and deuterium (B1214612) (d5) does not alter the chemical properties in a way that would render it hazardous, as these are stable, non-radioactive isotopes.[2] Consequently, the disposal procedures for this compound are aligned with those for general, non-hazardous laboratory waste.[3][4][5]
It is crucial to distinguish between stable and radioactive isotopes. While compounds with stable isotopes do not require special handling for disposal, radioactive compounds are subject to stringent regulations and must be managed by trained personnel.[2]
Disposal Procedures for this compound
Given its non-hazardous classification, the disposal of this compound should adhere to the following guidelines. However, always consult your institution's specific Environmental Health and Safety (EHS) protocols, as local regulations may vary.
For Small Quantities:
For trace amounts of the compound, such as residues in empty containers, the primary goal is to ensure the container is "RCRA empty." This means that all possible material has been removed by normal methods.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste, following your institution's procedures for non-hazardous solvent waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash.[4] Be sure to deface or remove the original label to prevent any confusion.[4]
For Bulk Quantities:
Disposal of larger, unused quantities of this compound should be managed through your institution's chemical waste program.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound".
-
Packaging: The compound should be in a sealed, non-leaking container compatible with the substance.
-
Waste Collection: Arrange for pickup by your institution's hazardous waste management or EHS department. They will ensure the waste is disposed of in accordance with federal, state, and local regulations.[6]
Under no circumstances should liquid waste be disposed of in regular trash dumpsters.[4] While some non-hazardous liquids may be suitable for drain disposal, this should only be done after receiving explicit approval from your institution's EHS department.[4]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key properties of the parent compound, 1-Stearoyl-rac-glycerol, which inform its non-hazardous classification.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. moravek.com [moravek.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 6. isotope.com [isotope.com]
Personal protective equipment for handling 1-Stearoyl-rac-glycerol-13C3,d5
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 1-Stearoyl-rac-glycerol-13C3,d5, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. The isotopic labeling with ¹³C and deuterium (B1214612) does not alter the chemical properties of the molecule, hence the PPE requirements are aligned with those for the non-labeled compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile or Latex Gloves | Disposable gloves should be worn to prevent skin contact. Change gloves frequently, especially if they become contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat, worn closed with sleeves rolled down, is required to protect skin and clothing from potential spills. |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling the powder form of the compound to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is crucial for the safe and effective use of this compound in a laboratory setting.
-
Preparation : Before handling the compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood should be used if there is a potential for dust generation.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing and Aliquoting : When weighing the powdered compound, use a dust mask to prevent inhalation. Handle the substance carefully to avoid creating airborne dust.
-
Dissolving : If dissolving the compound, add the solvent slowly and cap the container securely before mixing.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C.
-
Spill Management : In case of a minor spill, clean the area with a damp cloth, ensuring to wear appropriate PPE. For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan
As this compound is labeled with stable, non-radioactive isotopes, its disposal should follow standard chemical waste procedures. Compounds enriched with stable isotopes are handled in the same manner as their unenriched counterparts for disposal purposes.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled chemical waste container.
-
Liquid Waste : If the compound is in a solvent, dispose of the solution in the appropriate liquid chemical waste container, segregated by solvent type.
-
Container Disposal : Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
